5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWWYXOEVKZFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286660 | |
| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81560-03-4 | |
| Record name | 81560-03-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including anticancer and antimicrobial agents. The presence of a bromine atom at the 5-position and a methylthio group at the 2-position provides unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthetic routes, analytical characterization methods, and prospective biological activities of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented below. It is important to note that while specific experimental data for the target compound is limited in publicly accessible literature, data from structurally similar molecules provide valuable context and predictive insights.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | 5-Bromo-2-(methylthio)pyrimidine | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one |
| CAS Number | 81560-03-4 | 14001-67-3 | 50593-92-5[1] | 81560-06-7[2] |
| Molecular Formula | C₅H₅BrN₂OS | C₅H₅BrN₂S | C₆H₅BrN₂O₂S[1] | C₆H₇BrN₂OS[2] |
| Molecular Weight ( g/mol ) | 221.08 | 205.08 | 249.09[1] | 235.10[2] |
| Melting Point (°C) | Data not available | 63-68 | ~177 or 158-162 (decomposes)[1] | Data not available |
| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Very low aqueous solubility[1] | Data not available |
| pKa (Predicted) | Data not available | Data not available | 1.31 ± 0.10[1] | Data not available |
| LogP (Predicted) | Data not available | Data not available | Data not available | 1.2647[2] |
| Topological Polar Surface Area (TPSA) | Data not available | Data not available | Data not available | 34.89[2] |
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic pathway involves the cyclization of a suitable precursor followed by bromination. A general one-pot reaction has been developed for the synthesis of 4-bromopyrimidines and condensed 4-bromopyrimidines.[3] Another approach could involve the bromination of a 2-thiouracil derivative. The synthesis of 5-halogeno-2-thiouracil derivatives has been previously reported.
3.1.1. Materials and Reagents:
-
2-(Methylthio)pyrimidin-4(3H)-one
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
3.1.2. Reaction Procedure:
-
Dissolve 2-(methylthio)pyrimidin-4(3H)-one (1 equivalent) in DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure this compound.
Characterization Methods
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylthio protons and a singlet for the proton at the 6-position of the pyrimidine ring.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the five carbon atoms in the molecule.
3.2.2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound. The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.
3.2.3. Infrared (IR) Spectroscopy:
-
The IR spectrum should show characteristic absorption bands for the C=O, C-N, and C-S functional groups present in the molecule.
Potential Biological Activity and Signaling Pathways
The pyrimidine scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities.
Kinase Inhibition
Numerous pyrimidine-based compounds have been developed as potent and selective kinase inhibitors.[4] Given its structural features, this compound could potentially target various kinases involved in cell signaling pathways implicated in cancer and other diseases. The pyrimidine core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases.[4]
Anticancer and Antimicrobial Activity
Pyrimidine derivatives are known to possess anticancer and antimicrobial properties.[1] The biological evaluation of this compound against a panel of cancer cell lines and microbial strains would be a logical step to explore its therapeutic potential.
Pyrimidine Biosynthesis Pathway
As a pyrimidine derivative, this compound could potentially interact with enzymes involved in the de novo or salvage pathways of pyrimidine biosynthesis. These pathways are crucial for the synthesis of nucleotides required for DNA and RNA replication and are often upregulated in cancer cells, making them attractive targets for therapeutic intervention.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel heterocyclic compound like this compound.
References
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one CAS number and structure
An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis protocols, and its role as a versatile intermediate in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.
Chemical Identity and Properties
This compound is a halogenated pyrimidinone derivative. The pyrimidine scaffold is a core structural motif in numerous biologically active compounds. The presence of a bromine atom at the C5 position and a methylthio group at the C2 position makes this compound a valuable and reactive building block for further chemical modifications.
Structure and Identifiers:
The chemical structure and primary identifiers for this compound are summarized in the table below.
| Identifier | Value | Reference |
| CAS Number | 81560-03-4 | [1][2] |
| Molecular Formula | C₅H₅BrN₂OS | [2] |
| Molecular Weight | 221.08 g/mol | [2] |
| SMILES | O=C1NC(SC)=NC=C1Br | [2] |
| MDL Number | MFCD00848141 | [2] |
Role in Chemical Synthesis
Pyrimidine derivatives are fundamental components in many approved and investigational drugs, including kinase inhibitors and antiviral agents.[3][4] this compound serves as a key intermediate, providing a scaffold that can be selectively functionalized at multiple positions. The methylthio group can be oxidized or displaced, while the bromine atom allows for various cross-coupling reactions, making it a versatile precursor for creating diverse molecular libraries for drug discovery programs.[5]
The following diagram illustrates the logical role of this compound as a foundational building block in the synthesis of more complex, potentially bioactive molecules.
Caption: Logical role as a chemical intermediate.
Experimental Protocol: Synthesis
A common method for synthesizing this compound is through the direct bromination of its non-halogenated precursor, 2-(methylthio)pyrimidin-4(3H)-one.
Reaction Scheme:
2-(methylthio)pyrimidin-4(3H)-one + NBS → this compound
Detailed Methodology: [1]
-
Reactant Preparation: Dissolve 142 g of 2-(methylthio)pyrimidin-4(3H)-one in 500 mL of dichloromethane in a suitable reaction vessel.
-
Addition of Brominating Agent: To the solution, add 190 g of N-bromosuccinimide (NBS).
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. The progress of the reaction should be monitored by an appropriate method (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove insoluble materials (succinimide by-product).
-
Washing: Wash the collected filter cake with a small amount of dichloromethane to recover any residual product.
-
Drying: Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Purification: After removing the drying agent by filtration, concentrate the organic phase. Recrystallize the crude product under ice bath conditions to yield the final compound.
This protocol reportedly produces 190 g of this compound as a light yellow solid, corresponding to an 87% yield.[1]
The following diagram outlines the experimental workflow for this synthesis.
Caption: Experimental workflow for synthesis.
References
- 1. 5-bromo-2-methylsulfanyl-3H-pyrimidin-4-one | 81560-03-4 [chemicalbook.com]
- 2. a2bchem.com [a2bchem.com]
- 3. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. smolecule.com [smolecule.com]
Spectroscopic and Analytical Profile of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one: A Technical Overview
For immediate release:
This technical guide provides a summary of the available spectroscopic and analytical information for the compound 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS Number: 81560-03-4). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While this compound is commercially available from suppliers such as A2B Chem and Ambeed, Inc.[1][2], a comprehensive set of experimental spectroscopic data (NMR, IR, MS) from peer-reviewed scientific literature could not be located in the conducted searches.
Therefore, this guide presents a general overview, including representative experimental protocols for the synthesis and spectroscopic analysis of similar compounds, to aid researchers in their work with this and related molecules.
Compound Identification
| Parameter | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 81560-03-4 | [1] |
| Molecular Formula | C₅H₅BrN₂OS | [1] |
| Molecular Weight | 221.08 g/mol | [1] |
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| Data not available |
Representative Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 5-halopyrimidin-4(3H)-ones and related structures, based on common laboratory practices. These should be adapted and optimized for the specific compound of interest.
Synthesis of this compound
A plausible synthetic route to this compound could involve the bromination of a 2-(methylthio)pyrimidin-4(3H)-one precursor.
Materials:
-
2-(Methylthio)pyrimidin-4(3H)-one
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetic Acid
-
Stirring apparatus and heating mantle
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-(methylthio)pyrimidin-4(3H)-one in a suitable solvent such as DMF or acetic acid in a round-bottom flask.
-
Add N-Bromosuccinimide (1.0 - 1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
The reaction mixture may be heated to 50-80 °C to facilitate the reaction, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the final product.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over a typical range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer, for example, with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Processing: The resulting data will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for chemical synthesis and spectroscopic analysis.
Conclusion
While detailed experimental data for this compound is not widely published, its commercial availability suggests that such data exists. This guide provides a framework for researchers working with this compound, including representative experimental protocols and a structured format for recording analytical data. It is recommended that researchers obtain a Certificate of Analysis from the supplier or perform their own comprehensive spectroscopic analysis to confirm the identity and purity of the material.
References
An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core structure of a wide array of therapeutic agents. The biological significance of pyrimidines is vast, with derivatives exhibiting anticancer, antiviral, and antimicrobial properties. For any novel pyrimidine derivative, a comprehensive evaluation of its solubility and stability is a critical early step in the drug development process. This guide provides a framework for these essential assessments for 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one.
Solubility Assessment
Solubility is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically assessed under both kinetic and thermodynamic conditions.
Predicted Solubility Profile
While experimental data is essential, preliminary insights can be drawn from related structures. For instance, the related compound, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid, exhibits very low aqueous solubility but good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] It is anticipated that this compound will also exhibit limited aqueous solubility and better solubility in organic solvents.
Experimental Protocols for Solubility Determination
This high-throughput method measures the solubility of a compound from a concentrated DMSO stock solution added to an aqueous buffer, reflecting the solubility of the fastest precipitating form.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation: In a 96-well plate, add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock solution to achieve a final concentration of 100 µM. Prepare in triplicate.
-
Incubation: Shake the plate at room temperature for 2 hours.
-
Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Prepare a calibration curve using the DMSO stock solution diluted in a 50:50 acetonitrile:PBS mixture.
-
Calculation: Determine the concentration of the dissolved compound by comparing its response to the calibration curve. This concentration represents the kinetic solubility.[2]
This method determines the true equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4, or various organic solvents). Ensure enough solid remains undissolved.[2]
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
Data Reporting: The solubility is reported in µg/mL or mM.
Data Presentation: Solubility
Quantitative solubility data should be summarized in a clear, tabular format.
Table 1: Solubility of this compound
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |
| Water | 25 | Thermodynamic | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 25 | Thermodynamic | Data to be determined | Data to be determined |
| Methanol | 25 | Thermodynamic | Data to be determined | Data to be determined |
| Ethanol | 25 | Thermodynamic | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Thermodynamic | Data to be determined | Data to be determined |
| DMSO | 25 | Thermodynamic | Data to be determined | Data to be determined |
| PBS (pH 7.4) | 25 | Kinetic | Data to be determined | Data to be determined |
Stability Assessment
Stability testing is crucial to determine a compound's shelf-life and to identify potential degradation products. Key stability aspects to investigate include pH stability, thermal stability, and photostability.
Experimental Protocols for Stability Assessment
A stability-indicating HPLC method is essential for these studies. This method should be able to separate the parent compound from all potential degradation products.
This test evaluates the compound's stability in aqueous solutions at different pH values.
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).
-
Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 100 µg/mL).
-
Incubation: Store the solutions at a constant temperature (e.g., 37 °C or 50 °C) and protect them from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Analyze the samples immediately using the stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect the formation of any degradation products.
-
Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of the solid compound.
Experimental Protocol (TGA/DSC):
-
Instrumentation: Use a simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum pan.
-
Heating Program: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).[3][4]
-
Data Analysis:
-
TGA: The TGA thermogram will show weight loss as a function of temperature, indicating decomposition. The onset temperature of decomposition is a measure of thermal stability.
-
DSC: The DSC thermogram will show heat flow as a function of temperature, indicating thermal events such as melting (endotherm) and decomposition (exotherm).[3][4]
-
Photostability testing is conducted according to ICH Q1B guidelines to assess the effect of light on the compound.
Experimental Protocol:
-
Light Source: Use a photostability chamber equipped with a light source that produces an output similar to the D65/ID65 emission standard, providing both visible and UV light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[5]
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a suitable transparent container.
-
Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) in a quartz cuvette.
-
-
Controls: Prepare dark controls by wrapping identical samples in aluminum foil to protect them from light.
-
Exposure: Expose the samples and dark controls to the light source for a specified duration.
-
Analysis: At the end of the exposure period, analyze both the exposed samples and the dark controls by the stability-indicating HPLC method. Compare the chromatograms to assess the extent of degradation and the formation of photoproducts.
Data Presentation: Stability
Stability data should be presented in a clear and organized manner.
Table 2: pH Stability of this compound at 37 °C
| pH | Time (hours) | % Remaining | Degradation Products Observed |
| 1.2 | 0 | 100 | - |
| 24 | Data to be determined | Data to be determined | |
| 48 | Data to be determined | Data to be determined | |
| 7.4 | 0 | 100 | - |
| 24 | Data to be determined | Data to be determined | |
| 48 | Data to be determined | Data to be determined | |
| 9.0 | 0 | 100 | - |
| 24 | Data to be determined | Data to be determined | |
| 48 | Data to be determined | Data to be determined |
Table 3: Thermal Analysis of this compound
| Parameter | Result |
| Melting Point (DSC) | Data to be determined |
| Onset of Decomposition (TGA) | Data to be determined |
| Major Decomposition Steps (TGA) | Data to be determined |
Table 4: Photostability of this compound
| Condition | % Remaining (Solid) | % Remaining (Solution) | Photodegradants Observed |
| Light Exposed | Data to be determined | Data to be determined | Data to be determined |
| Dark Control | Data to be determined | Data to be determined | Data to be determined |
Visualization of Experimental Workflows
Caption: Workflow for determining kinetic and thermodynamic solubility.
References
The Strategic Role of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one in Modern Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a versatile heterocyclic intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a reactive bromine atom, a methylthio group, and a pyrimidinone core, make it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound as a synthetic intermediate, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and synthetic workflows are presented to facilitate its use in research and development.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. This compound has emerged as a key intermediate due to the orthogonal reactivity of its functional groups. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The methylthio group at the 2-position can be readily oxidized to the corresponding sulfoxide or sulfone, or displaced by nucleophiles, offering further avenues for molecular elaboration. The pyrimidinone core itself provides a rigid scaffold that can engage in crucial hydrogen bonding interactions with biological targets.
This guide will delve into the synthetic routes to access this compound, its reactivity profile, and its application in the synthesis of bioactive compounds, particularly inhibitors of the Mitogen-activated protein kinase (MAPK)-interacting kinases (MNK1 and MNK2).
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common precursors are presented in Table 1.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 81560-03-4 | C₅H₅BrN₂OS | 221.08 | White to off-white solid | Not reported |
| 5-Bromo-2-(methylthio)pyrimidine | 14001-67-3 | C₅H₅BrN₂S | 205.08 | White solid | 63-68 |
| 5-Bromo-2,4-dichloropyrimidine | 32779-36-5 | C₄HBrCl₂N₂ | 227.88 | Not reported | Not reported |
| 2-(Methylthio)pyrimidin-4(3H)-one | 13735-55-4 | C₅H₆N₂OS | 142.18 | Not reported | Not reported |
Synthesis of this compound
The primary route for the synthesis of this compound involves the bromination of its corresponding precursor, 2-(methylthio)pyrimidin-4(3H)-one.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Bromination of 2-(methylthio)pyrimidin-4(3H)-one (Representative)
Materials:
-
2-(Methylthio)pyrimidin-4(3H)-one (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a stirred solution of 2-(methylthio)pyrimidin-4(3H)-one in acetonitrile, add N-bromosuccinimide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound.
Note: This is a representative protocol. Reaction conditions, including solvent, temperature, and reaction time, may require optimization.
Role as a Synthetic Intermediate
This compound is a valuable intermediate for the synthesis of a variety of substituted pyrimidines, primarily through reactions at the C5-bromo position.
Key Reactions
The bromine atom at the 5-position is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl groups.
Caption: Key cross-coupling reactions of the intermediate.
Experimental Protocol: Suzuki-Miyaura Coupling (General)
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Schlenk flask or microwave vial
-
Standard workup and purification equipment
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from a Representative Suzuki Coupling of a Related Bromopyridine:
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 85 |
| 4-Methoxyphenylboronic acid | 82 |
| 3-Chlorophenylboronic acid | 78 |
Data is illustrative and based on similar reported reactions.
Application in the Synthesis of MNK Inhibitors
A significant application of pyrimidine-based intermediates is in the synthesis of inhibitors for the MNK1 and MNK2 kinases. These kinases are downstream effectors of the Ras/MAPK signaling pathway and are implicated in the regulation of protein synthesis and cell proliferation, making them attractive targets in oncology.[1][2]
The MNK1/2 Signaling Pathway
The MNK1/2 signaling pathway is a critical regulator of cap-dependent translation initiation.
Caption: Simplified MNK1/2 signaling pathway.
Synthetic Strategy for MNK Inhibitors
This compound can serve as a key building block for the synthesis of potent MNK inhibitors. A common synthetic strategy involves the displacement of the bromine atom with a suitable amine, often an aniline derivative, to generate the core structure of the inhibitor.
Experimental Protocol: Synthesis of a 4-Anilino-5-bromopyrimidine Derivative (Representative)
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)
-
High-boiling solvent (e.g., N,N-dimethylformamide)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a solution of this compound in N,N-dimethylformamide, add the substituted aniline and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to 120-140 °C and stir for 8-12 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 4-anilino-5-bromopyrimidine derivative.
Illustrative IC₅₀ Values for MNK Inhibitors with a Pyrimidine Core:
| Compound | MNK1 IC₅₀ (nM) | MNK2 IC₅₀ (nM) |
| MNK Inhibitor A | 50 | 150 |
| MNK Inhibitor B | 25 | 80 |
| MNK Inhibitor C | 10 | 35 |
Data is hypothetical and for illustrative purposes only.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate in drug discovery and development. Its well-defined reactivity, particularly at the C5-bromo position, allows for the efficient construction of diverse molecular scaffolds. Its demonstrated utility in the synthesis of kinase inhibitors, especially those targeting the MNK1/2 signaling pathway, underscores its importance for researchers and scientists in the field of oncology and beyond. The detailed protocols and data presented in this guide are intended to serve as a practical resource for the effective utilization of this powerful synthetic building block.
References
An In-depth Technical Guide to 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one: Synthesis, History, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a halogenated pyrimidine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its discovery is rooted in the broader exploration of pyrimidine chemistry, a cornerstone of heterocyclic chemistry with profound implications for the development of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, historical context, and known biological significance of this compound, offering valuable insights for researchers engaged in the design and development of novel pharmaceuticals. While specific biological activity for this exact compound is not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules, suggesting its potential for further investigation.
Introduction
The pyrimidine scaffold is a fundamental heterocyclic structure found in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine. The systematic study of pyrimidines began in the late 19th century, with significant contributions from researchers like Pinner, who first synthesized pyrimidine derivatives in 1884.[1] The parent pyrimidine ring was first prepared in 1900 by Gabriel and Colman.[1] Since then, the functionalization of the pyrimidine ring has been a major focus of synthetic and medicinal chemistry, leading to the development of a wide range of drugs with diverse therapeutic applications, including anticancer, antiviral, and antibacterial agents.
This compound (CAS No. 81560-03-4) is a synthetic pyrimidine derivative characterized by a bromine atom at the 5-position, a methylthio group at the 2-position, and a carbonyl group at the 4-position, existing in the tautomeric pyrimidin-4(3H)-one form. The presence of the bromine atom, a common feature in many bioactive compounds, offers a handle for further chemical modification through cross-coupling reactions, while the methylthio group can also be a site for synthetic elaboration or can influence the molecule's interaction with biological targets.
Discovery and History
The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more likely the result of systematic explorations of pyrimidine chemistry, where the introduction of various substituents onto the pyrimidine core was investigated to generate libraries of compounds for biological screening.
The synthesis of related brominated pyrimidines and their precursors has been described in various contexts. The general strategy for the synthesis of such compounds often involves the initial construction of the pyrimidine ring followed by subsequent functionalization, such as halogenation. The development of brominating agents like N-bromosuccinimide (NBS) provided a milder and more selective alternative to molecular bromine for the bromination of electron-rich heterocyclic systems, including pyrimidines.
Synthesis and Experimental Protocols
The synthesis of this compound is most logically achieved through the bromination of its precursor, 2-(methylthio)pyrimidin-4(3H)-one.
Synthesis of the Precursor: 2-(Methylthio)pyrimidin-4(3H)-one
A common and efficient method for the synthesis of 2-(methylthio)pyrimidin-4(3H)-one involves the S-methylation of 2-thiouracil.
Experimental Protocol:
-
Dissolution: 2-Thiouracil is dissolved in an aqueous solution of a suitable base, such as sodium hydroxide, to form the corresponding thiolate salt.
-
Methylation: A methylating agent, typically methyl iodide, is added to the solution. The reaction proceeds via nucleophilic attack of the thiolate on the methyl iodide, resulting in the formation of the methylthio group.
-
Work-up: The reaction mixture is then neutralized or acidified to precipitate the product, which can be collected by filtration and purified by recrystallization.
Quantitative Data:
| Reactant 1 | Reactant 2 | Methylating Agent | Solvent | Yield |
| 2-Thiouracil | Sodium Hydroxide | Methyl Iodide | Water | High |
Bromination to Yield this compound
The introduction of the bromine atom at the 5-position of the pyrimidine ring can be achieved using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: 2-(Methylthio)pyrimidin-4(3H)-one is dissolved in a suitable organic solvent, such as dichloromethane.
-
Bromination: N-Bromosuccinimide (NBS) is added to the solution. The reaction is typically carried out at or below room temperature to control selectivity.
-
Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified, often by filtration and washing, followed by recrystallization or column chromatography.
Quantitative Data:
| Starting Material | Brominating Agent | Solvent | Reaction Time | Yield |
| 2-(Methylthio)pyrimidin-4(3H)-one | N-Bromosuccinimide (NBS) | Dichloromethane | Not specified in general protocols | Typically moderate to high |
Logical Workflow for Synthesis:
Caption: Synthetic pathway to this compound.
Biological Context and Potential Applications
While specific biological activity data for this compound is sparse in the public domain, the structural components of the molecule are prevalent in compounds with a wide range of pharmacological activities.
-
Pyrimidine Core: The pyrimidine ring is a well-established pharmacophore. Many pyrimidine derivatives are known to act as inhibitors of various enzymes, particularly kinases, by mimicking the adenine moiety of ATP and binding to the ATP-binding site.
-
5-Bromo Substituent: The bromine atom at the 5-position can significantly influence the biological activity of the molecule. It can enhance binding affinity to target proteins through halogen bonding and can also modulate the compound's metabolic stability. 5-Bromouracil, for example, is a known mutagen that can be incorporated into DNA in place of thymine.[2]
-
2-Methylthio Group: The methylthio group can also contribute to target engagement and can be a site for metabolic oxidation.
Given these features, this compound is a promising scaffold for the development of inhibitors for various enzymes, and it could be a valuable tool in structure-activity relationship (SAR) studies. Its potential therapeutic applications could span areas such as oncology, virology, and bacteriology, depending on the specific biological targets it interacts with.
Potential Signaling Pathway Interaction (Hypothetical):
As many pyrimidine derivatives are kinase inhibitors, a hypothetical interaction could involve the inhibition of a signaling pathway driven by a specific kinase.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound is a readily synthesizable pyrimidine derivative with significant potential as a building block in drug discovery. While its own biological activity is not yet well-defined in the literature, its structural relationship to a multitude of known bioactive compounds makes it an attractive starting point for the development of novel therapeutic agents. Further screening and SAR studies are warranted to elucidate its specific biological targets and to unlock its full therapeutic potential. This guide provides a foundational understanding for researchers looking to incorporate this versatile molecule into their drug discovery programs.
References
In-Depth Technical Guide: Safety and Handling of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 81560-03-4), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 81560-03-4 |
| Molecular Formula | C₅H₅BrN₂OS |
| Molecular Weight | 221.08 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated precautionary statements.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Warning | H302: Harmful if swallowed.[1][2][3] H314: Causes severe skin burns and eye damage.[2][3][4] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[2] P261: Avoid breathing dust.[1] P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][2][3][4] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] P310: Immediately call a POISON CENTER or doctor/physician.[2][3][4] P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Experimental Protocols for Safe Handling
The following protocols are generalized for handling hazardous solid chemicals like this compound and should be adapted to specific laboratory conditions and standard operating procedures.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles and a face shield.[2][4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.[2][4]
-
Body Protection: Wear a lab coat or a chemical-resistant suit.[4]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when the formation of dust is likely.[2][4]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[5][6]
Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[4]
-
If on Skin: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]
Spills and Disposal
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Carefully sweep up the spilled material and place it in a sealed container for disposal.[5]
-
Clean the spill area with a suitable decontaminating solution.
-
-
Disposal:
Visualized Experimental Workflow
The following diagram illustrates a standard workflow for the safe handling of hazardous chemicals in a laboratory setting.
Caption: Safe handling workflow for hazardous chemicals.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Antiviral Agents Using 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a wide array of antiviral drugs.[1][2] The compound 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a versatile starting material for the synthesis of novel antiviral candidates. Its structure presents multiple reactive sites that can be strategically modified to generate a diverse library of compounds for biological screening. The bromine atom at the 5-position is amenable to various cross-coupling reactions, the methylthio group at the 2-position can be oxidized and substituted, and the lactam nitrogen at the 3-position can be alkylated or glycosylated to produce nucleoside analogs.[3][4] This document provides detailed protocols for the chemical modification of this compound and its application in the synthesis of potential antiviral agents.
Application Notes: A Scaffold for Antiviral Drug Discovery
This compound serves as a valuable building block for generating pyrimidine-based antiviral compounds through several key synthetic transformations:
-
N-Glycosylation: The synthesis of nucleoside analogs is a well-established strategy in antiviral drug development.[5] The N3-position of the pyrimidine ring can be glycosylated with protected ribose or deoxyribose derivatives to mimic natural nucleosides, which can then interfere with viral replication by targeting viral polymerases.[6]
-
C5-Functionalization: The bromine atom at the C5 position is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This allows for the attachment of various aryl, heteroaryl, or alkyl groups, which can modulate the compound's biological activity and pharmacokinetic properties.
-
Modification of the 2-Methylthio Group: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone. The resulting sulfonyl group is an excellent leaving group and can be displaced by a variety of nucleophiles, such as amines, to introduce further structural variations.
These modifications can be performed in a combinatorial fashion to rapidly generate a library of compounds for screening against a panel of viruses.
Experimental Workflow
The general workflow for synthesizing and evaluating antiviral agents from this compound is depicted below. This process involves the chemical synthesis of derivatives, followed by purification and characterization, and subsequent biological evaluation for antiviral activity and cytotoxicity.
Experimental Protocols
The following are representative protocols for key synthetic modifications of this compound.
Protocol 1: N3-Alkylation of this compound
This protocol describes a general procedure for the alkylation of the pyrimidine ring at the N3 position.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N3-alkylated product.
Protocol 2: Suzuki Cross-Coupling at the C5-Position
This protocol outlines a typical Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety at the C5 position.
Materials:
-
This compound derivative (from Protocol 1)
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the this compound derivative (1.0 eq), arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Add 1,4-dioxane and an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C5-arylated product.
Protocol 3: Oxidation of the Methylthio Group to a Sulfone
This protocol details the oxidation of the methylthio group to a methylsulfonyl group, which can act as a leaving group for subsequent nucleophilic substitution.
Materials:
-
2-(Methylthio)pyrimidine derivative
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-(methylthio)pyrimidine derivative (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 4: Antiviral Activity Assay (Generic Plaque Reduction Assay)
This protocol provides a general method for assessing the antiviral activity of synthesized compounds.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Synthesized compounds dissolved in DMSO
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Agarose or methylcellulose for overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the synthesized compounds in a cell culture medium.
-
Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
After a 1-hour adsorption period, remove the viral inoculum and wash the cells with PBS.
-
Add the compound dilutions to the respective wells. Include a virus-only control and a cell-only control.
-
Overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread.
-
Incubate the plates at the optimal temperature for virus replication until plaques are visible.
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the 50% effective concentration (EC₅₀) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Data Presentation
The following table presents representative data for a hypothetical series of compounds derived from this compound.
| Compound ID | R¹ (at N3) | R² (at C5) | Yield (%) | Antiviral Activity (EC₅₀, µM) vs. Influenza A (H1N1) | Cytotoxicity (CC₅₀, µM) in MDCK cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 1a | -H | -Br | - | >100 | >100 | - |
| 1b | -CH₃ | -Br | 85 | 75.2 | >100 | >1.3 |
| 1c | -CH₂Ph | -Br | 82 | 68.5 | >100 | >1.5 |
| 2a | -CH₃ | -Ph | 75 | 25.1 | 95.8 | 3.8 |
| 2b | -CH₃ | 4-F-Ph | 78 | 15.3 | >100 | >6.5 |
| 2c | -CH₃ | 2-Thienyl | 72 | 18.9 | 88.4 | 4.7 |
| 3a | -Ribosyl | -Br | 45 | 10.2 | 75.6 | 7.4 |
| 3b | -Ribosyl | -Ph | 40 | 5.8 | 65.3 | 11.3 |
Visualization of a Potential Mechanism of Action
Many nucleoside analog antiviral drugs function by inhibiting the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of RNA viruses. The following diagram illustrates this proposed mechanism of action.
Conclusion
This compound is a readily available and highly versatile scaffold for the synthesis of novel pyrimidine derivatives with potential antiviral activity. The strategic functionalization of its multiple reactive sites allows for the generation of large and diverse compound libraries. The protocols and workflow outlined in this document provide a framework for the rational design, synthesis, and evaluation of new antiviral drug candidates based on this promising starting material. Further optimization of lead compounds identified through this process could lead to the development of potent and selective antiviral therapies.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modification of pyrimidine derivatives from antiviral agents to antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one with various aryl- and heteroarylboronic acids. This reaction is a powerful tool for the synthesis of 5-aryl-2-(methylthio)pyrimidin-4(3H)-one derivatives, which are of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged motif found in a wide array of biologically active compounds.[1][2] The ability to introduce diverse substituents at the 5-position of the pyrimidine ring through palladium-catalyzed cross-coupling reactions is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.[1]
Reaction Principle
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex in the presence of a base.[3][4] The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][3][5] In the case of this compound, the carbon-bromine bond at the 5-position is significantly more reactive than other potential sites in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[6]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure
-
Reaction Setup: In a dry Schlenk flask or reaction vial under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[7]
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[7][8] The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Degassing: Further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst, which can lead to side reactions like homocoupling.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1][7]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Microwave-Assisted Protocol (Alternative)
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.[9][10]
-
Combine the reactants, catalyst, and base in a microwave-safe reaction vial.
-
Add the degassed solvent and seal the vial.
-
Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-150 °C) for a short duration (e.g., 15-30 minutes).[9]
-
After cooling, perform the work-up and purification as described above.
Data Presentation: Reaction Conditions
The choice of reaction parameters can significantly influence the outcome of the Suzuki coupling. The following tables summarize common conditions used for the Suzuki coupling of related bromopyrimidines and other heteroaryl bromides.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 90 | [11] |
| Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol/H₂O | Reflux | [11] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 80-120 | [7] |
| XPhosPdG2/XPhos | - | - | - | - | [10] |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | [12] |
| Parameter | Recommendation | Rationale/Comments |
| Equivalents of Boronic Acid | 1.1 - 1.5 | Using a slight excess can help drive the reaction to completion. |
| Base Selection | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can depend on the specific substrates and catalyst used. K₃PO₄ is often effective for heteroaryl couplings. |
| Solvent Degassing | Essential | Prevents catalyst deactivation and homocoupling of the boronic acid.[6] |
| Inert Atmosphere | Mandatory | Protects the palladium catalyst from oxygen. |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the Suzuki coupling protocol.
Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nobelprize.org [nobelprize.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a synthetic heterocyclic compound belonging to the pyrimidine class. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents. The structural features of this compound, including the pyrimidinone core, a bromine substituent, and a methylthio group, make it a versatile scaffold for the design and synthesis of novel therapeutic agents. The pyrimidine ring is a common motif in clinically used antiviral and anticancer drugs. This document provides an overview of the potential applications of this compound in anticancer drug design, including proposed synthesis, potential mechanisms of action, and protocols for its evaluation.
Synthesis of Pyrimidine Derivatives
A plausible synthetic pathway for this compound is outlined below:
Caption: Proposed synthesis of this compound.
Anticancer Potential and Mechanism of Action
Derivatives of 5-bromopyrimidine have shown promise as anticancer agents, often functioning as kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways that are frequently dysregulated in cancer. By inhibiting specific kinases, these compounds can disrupt cancer cell proliferation, survival, and metastasis.
While direct experimental data for this compound is limited, evidence from closely related compounds, such as derivatives of 5-Bromo-2,4-bis(methylthio)pyrimidine, demonstrates significant in-vitro anticancer activity against various cancer cell lines.
Potential Molecular Targets and Signaling Pathways
Based on the activity of similar pyrimidine derivatives, this compound is hypothesized to target protein kinases involved in cancer progression. A potential mechanism of action involves the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Hypothesized kinase inhibition by this compound.
Quantitative Data Summary
The following table summarizes the in-vitro anticancer activity (IC50 values) of novel derivatives of a closely related compound, 5-Bromo-2,4-bis(methylthio)pyrimidine, against a panel of human cancer cell lines. This data suggests the potential cytotoxic effects of the 5-bromopyrimidine scaffold.
| Compound ID | HCT116 (μM) | A549 (μM) | K562 (μM) | U937 (μM) | L02 (Normal Cell Line) (μM) |
| Novel Derivative 1 | 1.28 ± 0.11 | 2.45 ± 0.23 | 0.89 ± 0.09 | 1.56 ± 0.14 | > 50 |
| Novel Derivative 2 | 3.15 ± 0.28 | 5.87 ± 0.51 | 1.12 ± 0.13 | 2.98 ± 0.25 | > 50 |
| Novel Derivative 3 | 0.95 ± 0.08 | 1.78 ± 0.16 | 0.54 ± 0.06 | 1.02 ± 0.11 | > 40 |
| Novel Derivative 4 | 5.21 ± 0.45 | 8.92 ± 0.78 | 2.56 ± 0.24 | 4.88 ± 0.41 | > 50 |
| Dasatinib (Control) | - | - | - | - | - |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
Protocol 1: Synthesis of this compound (Proposed)
Objective: To synthesize this compound from 5-bromo-2-thiouracil.
Materials:
-
5-bromo-2-thiouracil
-
Methyl iodide (CH3I)
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 5-bromo-2-thiouracil in an aqueous solution of sodium hydroxide with stirring.
-
S-Methylation: Cool the solution in an ice bath to 0-5 °C. Slowly add methyl iodide dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Precipitation: Upon completion, cool the reaction mixture in an ice bath and acidify with glacial acetic acid to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Protocol 2: In-Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, K562, U937)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: Kinase Inhibition Assay (Generic)
Objective: To assess the inhibitory activity of this compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader compatible with the detection method
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, and varying concentrations of this compound in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This typically involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value for kinase inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. Its structural similarity to known kinase inhibitors and the demonstrated cytotoxicity of related compounds provide a strong rationale for its further investigation. The protocols outlined in this document offer a framework for the synthesis, in-vitro evaluation, and mechanistic studies of this compound and its derivatives. Further research is warranted to fully elucidate its therapeutic potential and specific molecular targets in various cancer types.
Application Notes and Protocols for N-alkylation of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, a crucial transformation for the synthesis of novel derivatives with potential applications in drug discovery and medicinal chemistry. The protocol is based on established methodologies for the alkylation of related pyrimidinone systems.
Introduction
The pyrimidine scaffold is a fundamental core in a multitude of biologically active compounds. The functionalization of the pyrimidine ring, particularly through N-alkylation, allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This compound is a versatile intermediate, and its N-alkylation opens avenues for creating diverse molecular libraries for screening and lead optimization. The regioselectivity of the alkylation (N- versus O-alkylation) is a critical aspect, influenced by factors such as the choice of base, solvent, and alkylating agent.[1][2][3] This protocol focuses on conditions that generally favor N-alkylation.
Experimental Protocol
This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the starting pyrimidinone.
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add the alkyl halide (1.1 eq) dropwise.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3x) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of pyrimidinone derivatives. These can be used as a starting point for optimizing the reaction for this compound.
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 60 | 6 | 85-95 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 60 | 8 | 80-90 |
| 3 | Benzyl Bromide | K₂CO₃ | DMF | 50 | 4 | 90-98 |
| 4 | Propargyl Bromide | Cs₂CO₃ | Acetonitrile | RT | 12 | 75-85 |
| 5 | Allyl Bromide | NaH | THF | 0 to RT | 2 | 70-80 |
Experimental Workflow Diagram
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of a reactive bromine atom at the 5-position, a displaceable methylthio group at the 2-position, and a pyrimidinone core allows for diverse chemical modifications. This enables the generation of a wide array of derivatives, particularly potent fungicides and herbicides. Pyrimidine-based scaffolds are integral to numerous commercial agrochemicals due to their proven efficacy and tunable biological activity. This document outlines the potential applications of this compound in the synthesis of two major classes of agrochemicals: strobilurin-type fungicides and sulfonylurea herbicides, and provides detailed experimental protocols for key synthetic transformations.
Potential Applications in Agrochemical Synthesis
The unique structural features of this compound make it an ideal starting material for the synthesis of complex agrochemical molecules. The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl or vinyl substituents. The methylthio group at the C2 position can be readily displaced by nucleophiles or oxidized to a sulfone, which can then act as a leaving group for further substitutions.
Synthesis of Strobilurin-Type Fungicides
Strobilurin fungicides are a vital class of agricultural chemicals that act by inhibiting mitochondrial respiration in fungi. Many commercial strobilurins feature a pyrimidine core. This compound can be utilized to synthesize novel strobilurin analogues. A plausible synthetic route involves a Suzuki or Stille coupling at the C5 position to introduce the toxophore component, followed by modification or displacement of the methylthio group.
Diagram of a potential synthetic pathway for strobilurin analogues:
Caption: Synthetic workflow for strobilurin analogues.
Synthesis of Sulfonylurea Herbicides
Sulfonylurea herbicides are a widely used class of compounds that inhibit the enzyme acetolactate synthase (ALS) in plants, leading to the cessation of cell division and plant death. A key component of many sulfonylurea herbicides is a pyrimidine heterocycle. This compound can be converted into a key pyrimidine amine intermediate, which can then be reacted with a sulfonyl isocyanate to form the final sulfonylurea product. This involves the displacement of the methylthio group with an amine.
Diagram of a potential synthetic pathway for sulfonylurea herbicides:
Caption: Synthetic workflow for sulfonylurea herbicides.
Experimental Protocols
The following are generalized protocols for key reactions in the synthesis of agrochemicals from this compound. These should be adapted and optimized for specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed coupling of an aryl boronic acid with the bromo-pyrimidine starting material.
Materials:
-
This compound
-
Aryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the aryl boronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)pyrimidin-4(3H)-one.
Quantitative Data (Hypothetical Example):
| Reactant A | Reactant B (Aryl Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
Protocol 2: Nucleophilic Aromatic Substitution of the 2-Methylthio Group
This protocol outlines a general method for the displacement of the methylthio group with an amine, a key step in the synthesis of sulfonylurea herbicide precursors.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine, 2-5 equivalents)
-
Solvent (e.g., ethanol, DMSO, or NMP)
-
Sealed reaction vessel (if using a volatile amine or high temperatures)
-
Standard glassware for organic synthesis
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the amine (excess) to the solution.
-
If necessary, seal the vessel and heat the reaction mixture to the appropriate temperature (can range from room temperature to >150 °C depending on the nucleophilicity of the amine).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Hypothetical Example):
| Starting Material | Amine (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | NH₃ (excess) | EtOH | 120 | 24 | 78 |
| This compound | Aniline (2.5) | DMSO | 150 | 18 | 65 |
Conclusion
This compound is a promising and versatile building block for the synthesis of novel agrochemicals. Its dual reactive sites allow for a modular approach to the construction of complex molecules with potential fungicidal and herbicidal activities. The provided synthetic strategies and protocols offer a foundation for researchers to explore the full potential of this compound in the development of next-generation crop protection agents. Further optimization of reaction conditions and exploration of a wider range of coupling partners and nucleophiles will undoubtedly lead to the discovery of new bioactive compounds.
Application Note and Protocol for Purity Determination of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one by High-Performance Liquid Chromatography (HPLC)
Introduction
5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a substituted pyrimidine derivative. Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications in the development of treatments for viral diseases and cancer.[1][2] The purity of such compounds is a critical parameter that can significantly impact their efficacy, safety, and stability in pharmaceutical applications.[3] High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the purity determination of pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and accuracy.[3][4]
This application note provides a detailed reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality control.
Principle of the Method
Reverse-phase HPLC separates compounds based on their hydrophobicity.[5] A non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase.[1][6] In this method, this compound and its potential impurities are separated on a C18 column using a gradient elution of water and acetonitrile, with UV detection. The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Materials and Reagents
-
This compound reference standard (≥98% purity)[7]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for cleaning)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[3]
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid) |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined by UV scan of the analyte) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Experimental Protocol
1. Standard Solution Preparation:
- Accurately weigh approximately 10 mg of this compound reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of about 0.1 mg/mL.[3]
- Sonicate for 5 minutes to ensure complete dissolution.
2. Sample Solution Preparation:
- Prepare the sample solution in the same manner as the standard solution, using the test sample of this compound.
3. System Suitability:
- Inject the standard solution five times.
- The system is deemed suitable for analysis if the following criteria are met:
- The relative standard deviation (RSD) for the peak area of the main peak is not more than 2.0%.
- The tailing factor for the main peak is between 0.8 and 1.5.
- The theoretical plates for the main peak are not less than 2000.[3]
4. Analysis:
- Inject the prepared sample solution into the HPLC system.
- Record the chromatogram for 35 minutes.
- Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
5. Calculation of Purity:
- Calculate the percentage purity using the area normalization method with the following formula:
Data Presentation
The quantitative data from the HPLC analysis should be summarized for clear interpretation and comparison.
Table 1: Chromatographic Data for Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Standard | e.g., 15.2 | e.g., 2548790 | 100 |
| Sample 1 | e.g., 15.3 | e.g., 2539950 | 99.5 |
| Impurity 1 | e.g., 8.7 | e.g., 7650 | 0.3 |
| Impurity 2 | e.g., 12.1 | e.g., 5100 | 0.2 |
Method Validation
For routine quality control, the analytical method should be validated according to ICH guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
Caption: Workflow for the HPLC Purity Analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. benchchem.com [benchchem.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 2(1H)-Pyrimidinone, 5-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: GC-MS Protocol for the Characterization of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of reaction products of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one using Gas Chromatography-Mass Spectrometry (GC-MS). This method is suitable for the analysis of the starting material, potential byproducts, and related derivatives, which are often encountered in drug discovery and development. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis strategies to ensure reliable and reproducible results.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to its potential as a scaffold for the synthesis of various biologically active molecules. Characterizing the products of reactions involving this pyrimidine derivative is crucial for understanding reaction mechanisms, optimizing synthetic routes, and identifying novel compounds with therapeutic potential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds in a mixture.[1][2] This document provides a robust GC-MS method tailored for the analysis of reaction mixtures containing this compound and its derivatives.
Experimental Protocol
Sample Preparation
A clean and appropriately concentrated sample is essential for successful GC-MS analysis.[1][2]
Materials:
-
Reaction mixture containing this compound and its products.
-
Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane).[1][2]
-
Anhydrous sodium sulfate (for drying).
-
Syringe filters (0.22 µm PTFE).
-
GC vials (1.5 mL) with inserts.[1]
Procedure:
-
Quenching the Reaction: If the reaction is ongoing, quench it using an appropriate method (e.g., addition of water or a quenching agent).
-
Extraction: Perform a liquid-liquid extraction to separate the organic products from the aqueous phase. Use a suitable volatile organic solvent in which the target analytes are soluble.
-
Drying: Dry the organic layer over anhydrous sodium sulfate to remove any residual water, which can interfere with GC-MS analysis.[1]
-
Filtration: Filter the dried organic solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the GC injector.
-
Concentration: If the concentration of the analytes is low, the sample can be concentrated using a gentle stream of nitrogen gas.[3] Avoid excessive heating to prevent the degradation of thermally labile compounds.
-
Dilution: Dilute the final sample to an appropriate concentration (typically 1-10 µg/mL) with the chosen volatile solvent.[1]
-
Transfer: Transfer the prepared sample to a GC vial for analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound and its derivatives. These may need to be optimized based on the specific instrumentation and the nature of the expected reaction products.
Table 1: GC-MS Instrument Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | Non-polar column such as Agilent J&W DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for the separation of a wide range of compounds.[4][5][6][7][8] |
| Oven Temperature Program | - Initial Temperature: 80 °C, hold for 2 min- Ramp 1: 10 °C/min to 200 °C, hold for 2 min- Ramp 2: 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 50 - 500 amu |
| Solvent Delay | 3 minutes (to prevent filament damage from the solvent peak) |
| Data Acquisition Mode | Full Scan |
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different reaction conditions or samples.
Table 2: Example of Quantitative Data Summary
| Analyte | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| This compound | e.g., 12.5 | e.g., X | e.g., Y |
| Potential Product 1 | e.g., 14.2 | e.g., A | e.g., B |
| Potential Byproduct 1 | e.g., 10.8 | e.g., C | e.g., D |
Data Analysis:
-
Peak Identification: Identify the peaks in the total ion chromatogram (TIC) corresponding to the starting material and potential products.
-
Mass Spectrum Interpretation: Analyze the mass spectrum of each peak. For brominated compounds, look for the characteristic isotopic pattern of bromine (M and M+2 peaks with approximately 1:1 intensity ratio).[9]
-
Library Search: Compare the obtained mass spectra with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification of known compounds.
-
Fragmentation Analysis: Propose fragmentation pathways for unknown compounds to aid in their structural elucidation.
-
Quantification: For quantitative analysis, create a calibration curve using standards of the target analytes.
Visualizations
Experimental Workflow
Caption: GC-MS experimental workflow from sample preparation to data analysis.
Potential Reaction Pathway
Caption: A potential reaction pathway of this compound.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust method for the characterization of reaction products of this compound. By following the outlined procedures for sample preparation and instrument parameters, researchers can achieve high-quality, reproducible data, enabling the confident identification and quantification of target analytes. This methodology is a valuable tool for advancing research and development in the field of medicinal chemistry and drug discovery.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. organomation.com [organomation.com]
- 4. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 5. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 6. fishersci.ca [fishersci.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. postnova.com [postnova.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Kinase Inhibitors from 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates for kinase inhibition. The starting material, 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, offers a versatile platform for the synthesis of novel kinase inhibitors. The bromine atom at the 5-position serves as a valuable synthetic handle for introducing diverse chemical moieties via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The 2-(methylthio) group can also be modified or replaced to further explore the chemical space and optimize inhibitor potency and selectivity. This document provides a comprehensive guide to the development of kinase inhibitors from this starting material, with a focus on targeting the PI3K/Akt signaling pathway.
Proposed Kinase Target: Phosphoinositide 3-kinase (PI3K)
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, survival, and metabolism.[1][2] Hyperactivation of this pathway is one of the most common oncogenic events in human cancers, making PI3K an attractive target for cancer therapy. Several small molecule inhibitors targeting PI3K have been developed and have shown clinical efficacy.
The PI3K/Akt Signaling Pathway
Upon activation by upstream receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane.[1][3] This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular processes, including cell survival, growth, and proliferation.[2]
Data Presentation
The following table summarizes the inhibitory activities of several known pyrimidine-based PI3K inhibitors. This data can serve as a benchmark for newly synthesized compounds derived from this compound.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| GDC-0980 | PI3Kα | 532 | [4] |
| GDC-0980 | PI3Kβ | - | - |
| GDC-0980 | PI3Kδ | - | - |
| GDC-0980 | PI3Kγ | - | - |
| GDC-0980 | mTOR | - | - |
| Pictilisib (GDC-0941) | PI3Kα | 3 | [5] |
| Pictilisib (GDC-0941) | PI3Kδ | 33 | [5] |
| Buparlisib (BKM120) | PI3Kα | 52 | [5] |
| Buparlisib (BKM120) | PI3Kβ | 166 | [5] |
| Buparlisib (BKM120) | PI3Kδ | 116 | [5] |
| Buparlisib (BKM120) | PI3Kγ | 262 | [5] |
| ZSTK474 | PI3Kα | 15 | [5] |
| ZSTK474 | PI3Kβ | 224 | [5] |
| ZSTK474 | PI3Kδ | 86 | [5] |
| ZSTK474 | PI3Kγ | 38 | [5] |
Experimental Protocols
A. Synthesis of Kinase Inhibitors
The bromine atom at the 5-position of this compound is a key functional group for derivatization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an arylboronic acid to the 5-position of the pyrimidinone core.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst and ligand to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (1,4-dioxane and water) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(methylthio)pyrimidin-4(3H)-one derivative.
B. In Vitro Kinase Inhibition Assay
The following protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound (or DMSO for control) to the wells of the 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the assay kit.
-
Add the detection reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
The starting material this compound represents a promising scaffold for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the 5-position make it an attractive starting point for generating libraries of compounds for screening against various kinase targets. The protocols and data presented herein provide a framework for the synthesis, screening, and characterization of these compounds, with a particular focus on the PI3K/Akt signaling pathway. By leveraging these methodologies, researchers can advance the development of potent and selective pyrimidinone-based kinase inhibitors for potential therapeutic applications.
References
- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/mTOR Pathways with GDC-0980 in Pediatric Leukemia: Impact on Abnormal FLT-3 Activity and Cooperation with Intracellular Signaling Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one as a key building block. The functionalization of the pyrimidine core is a cornerstone in medicinal chemistry, and these reactions offer powerful strategies for the synthesis of novel molecular entities with potential therapeutic applications. The pyrimidine scaffold is a privileged motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] The ability to selectively introduce diverse substituents at the 5-position of the pyrimidine ring via palladium-catalyzed cross-coupling reactions is of significant interest for structure-activity relationship (SAR) studies and the generation of novel drug candidates.[1][3] this compound serves as a versatile and readily available starting material for these transformations.
General Reaction Mechanism: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][4] These reactions generally proceed through a common catalytic cycle involving a Pd(0) active species.[1][4] The cycle consists of three key steps: oxidative addition of the aryl halide (this compound) to the Pd(0) complex, transmetalation with the coupling partner (e.g., organoboron, organotin, etc.) or migratory insertion of an alkene, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][4][5][6][7][8]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between aryl halides and organoboron compounds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[7][8][9][10]
Experimental Protocol
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv).[9] Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, Toluene/water).[9][11] Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.[9] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | DMF/H₂O | 100 | 78 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | 1,4-Dioxane/H₂O | 95 | 88 |
Note: The data presented in this table is representative and based on general procedures for Suzuki-Miyaura couplings of bromopyrimidines. Optimization may be required for this compound.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes.[13]
Experimental Protocol
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-3 mol%).[1] Add an anhydrous solvent (e.g., THF, DMF) and an amine base (e.g., Et₃N, DIPEA).[1] Stir the mixture for 10-15 minutes at room temperature. Add the terminal alkyne (1.1-1.5 equiv) dropwise. Stir the reaction at room temperature or heat as required (typically 40-80 °C) and monitor by TLC or LC-MS.[1] Upon completion, filter the mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
Caption: Experimental workflow for Sonogashira coupling.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | THF | 60 | 90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (2) | DIPEA | DMF | 50 | 82 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos (2) | CuI (1) | Et₃N | Toluene | 70 | 88 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | THF | RT | 95 |
Note: The data presented in this table is representative and based on general procedures for Sonogashira couplings. Optimization may be required for the specific substrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of aryl amines from aryl halides.[5][14][15] This reaction is of great importance in medicinal chemistry for synthesizing molecules containing arylamine moieties.[5][14][15]
Experimental Protocol
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv). Add an anhydrous solvent (e.g., toluene, dioxane). Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS. After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Pd Precursor/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos (1/2) | NaOtBu | Toluene | 100 | 94 |
| 2 | Aniline | Pd(OAc)₂ / BINAP (2/3) | K₃PO₄ | Dioxane | 110 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos (1/2) | Cs₂CO₃ | Toluene | 100 | 89 |
| 4 | Indole | Pd(OAc)₂ / DavePhos (2/4) | K₂CO₃ | Dioxane | 110 | 76 |
Note: The data presented in this table is representative and based on general procedures for Buchwald-Hartwig aminations. Optimization may be required for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 5-Amino-2-(methylthio)pyrimidin-4(3H)-one (EVT-13061639) | 6627-25-4 [evitachem.com]
- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a robust two-step process commencing with the S-methylation of 2-thiouracil to yield 2-(methylthio)pyrimidin-4(3H)-one, followed by selective bromination at the C-5 position. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.
Introduction
This compound and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide range of biological activities. They serve as versatile building blocks for the synthesis of kinase inhibitors, anti-viral agents, and other therapeutic candidates. The presence of the bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the pyrimidinone core is a common scaffold in numerous bioactive molecules. The following protocols are designed to be scalable for laboratory and pilot plant production.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved in two sequential steps:
-
Step 1: Synthesis of 2-(methylthio)pyrimidin-4(3H)-one from 2-thiouracil via S-methylation.
-
Step 2: Bromination of 2-(methylthio)pyrimidin-4(3H)-one at the 5-position using N-bromosuccinimide (NBS).
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 2-(methylthio)pyrimidin-4(3H)-one
This protocol is adapted from established procedures for the S-methylation of thiouracils.[1][2]
Materials and Equipment:
-
Large-capacity reaction vessel with mechanical stirring, temperature control, and an addition funnel.
-
Filtration apparatus (e.g., Buchner funnel).
-
Drying oven.
-
2-Thiouracil
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (20.8 g, 0.52 mol) in deionized water (183 mL).
-
To this solution, add 2-thiouracil (33.3 g, 0.26 mol) and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methyl iodide (18.5 mL, 0.29 mol) dropwise via an addition funnel, maintaining the internal temperature at or below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the pale-yellow solution to 0 °C in an ice bath.
-
Acidify the solution to a pH of approximately 5-6 by the slow addition of glacial acetic acid. A white precipitate will form.
-
Stir the slurry at 0 °C for 30 minutes to ensure complete precipitation.
-
Collect the white precipitate by vacuum filtration.
-
Wash the filter cake with cold deionized water (3 x 150 mL).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Data Presentation: Step 1
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass/Volume | Yield (%) |
| 2-Thiouracil | 128.15 | 0.26 | 33.3 g | - |
| Sodium Hydroxide | 40.00 | 0.52 | 20.8 g | - |
| Methyl Iodide | 141.94 | 0.29 | 18.5 mL | - |
| 2-(methylthio)pyrimidin-4(3H)-one | 142.18 | - | 37.4 g | ~98% |
Step 2: Synthesis of this compound
This protocol is based on standard bromination procedures for pyrimidine derivatives using N-bromosuccinimide.[3][4]
Materials and Equipment:
-
Reaction vessel with mechanical stirring, temperature control, and protection from light.
-
Filtration apparatus.
-
Rotary evaporator.
-
Column chromatography setup.
-
2-(methylthio)pyrimidin-4(3H)-one
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
In a reaction vessel protected from light, dissolve 2-(methylthio)pyrimidin-4(3H)-one (14.2 g, 0.1 mol) in DMF (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) to the cooled solution in one portion.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by pouring it into a stirred mixture of ice water (500 mL) and saturated sodium thiosulfate solution (50 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Data Presentation: Step 2
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass | Expected Yield (%) |
| 2-(methylthio)pyrimidin-4(3H)-one | 142.18 | 0.1 | 14.2 g | - |
| N-Bromosuccinimide (NBS) | 177.98 | 0.1 | 17.8 g | - |
| This compound | 221.08 | - | - | 70-85% |
Logical Relationship of the Synthetic Process
Caption: Detailed logical workflow of the two-step synthesis.
Applications in Drug Discovery and Development
This compound is a valuable intermediate for the synthesis of a diverse range of pharmacologically active compounds. Its utility stems from the versatile reactivity of the pyrimidine core and the bromine substituent.
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. The 2-(methylthio) group and the 5-bromo substituent can be modified to optimize binding affinity and selectivity for various kinase targets implicated in cancer and inflammatory diseases.
-
Antiviral Agents: Pyrimidine derivatives have a long history as antiviral drugs. This building block can be used to generate novel nucleoside and non-nucleoside analogues for screening against a variety of viral targets.[5]
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a fragment in FBDD campaigns to identify initial hits against protein targets.
-
Combinatorial Chemistry: The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
Safety Precautions
-
Methyl iodide is toxic, a suspected carcinogen, and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.
-
All reactions should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]
- 2. Synthesis routes of 2-(Methylthio)pyrimidin-4-ol [benchchem.com]
- 3. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key data to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My yield of 2-(methylthio)pyrimidin-4(3H)-one in the first step is significantly lower than the reported 98%. What could be the issue?
A1: Low yields in the S-methylation of 2-thiouracil can arise from several factors. A common issue is the incomplete dissolution of 2-thiouracil in the sodium hydroxide solution, which can be addressed by ensuring the base is fully dissolved before adding the thiouracil. Another potential problem is the temperature control; the reaction with methyl iodide is exothermic, and maintaining a low temperature (0-5 °C) during addition is crucial to prevent side reactions. Finally, ensure the methyl iodide is fresh and of high purity, as impurities can lead to undesired byproducts.
Q2: I am observing the formation of a byproduct with a different retention time in my LC-MS analysis during the bromination step. What could this be?
A2: A common byproduct in the bromination of pyrimidinones is the formation of a di-brominated species. This can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. To mitigate this, it is recommended to use a stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide) and to monitor the reaction progress closely by TLC or LC-MS, quenching the reaction as soon as the starting material is consumed.
Q3: The final product, this compound, is difficult to purify. What purification strategies can I employ?
A3: Purification of the final product can be challenging due to the presence of unreacted starting material or byproducts. Recrystallization is often an effective method. A suitable solvent system for recrystallization can be determined through small-scale solubility tests; ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points. If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed to separate the product from impurities.
Q4: My bromination reaction is very slow or does not go to completion. How can I improve the reaction rate?
A4: The rate of bromination can be influenced by the choice of solvent and the brominating agent. Acetic acid is a common solvent for this type of reaction as it can facilitate the electrophilic substitution. If the reaction is still slow, the addition of a catalytic amount of a Lewis acid or a Brønsted acid might enhance the electrophilicity of the bromine source. Additionally, a slight increase in the reaction temperature can improve the rate, but this should be done cautiously while monitoring for byproduct formation.
Experimental Protocols
A two-step synthesis for this compound is outlined below.
Step 1: Synthesis of 2-(methylthio)pyrimidin-4(3H)-one
This procedure is adapted from a known synthesis of 2-methylsulfanyl-3H-pyrimidin-4-one.[1]
Materials:
-
2-Thiouracil
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve sodium hydroxide (1.25 eq.) in deionized water.
-
Once the sodium hydroxide has completely dissolved, add 2-thiouracil (1.0 eq.) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C.
-
Slowly add methyl iodide (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Cool the solution to 0 °C and acidify with glacial acetic acid until a white precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-(methylthio)pyrimidin-4(3H)-one.
Step 2: Synthesis of this compound
This is a general procedure for the bromination of a pyrimidinone at the C-5 position.
Materials:
-
2-(methylthio)pyrimidin-4(3H)-one
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
Procedure:
-
Dissolve 2-(methylthio)pyrimidin-4(3H)-one (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide (1.05 eq.) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
| Parameter | Step 1: S-methylation | Step 2: Bromination |
| Starting Material | 2-Thiouracil | 2-(methylthio)pyrimidin-4(3H)-one |
| Key Reagents | Sodium hydroxide, Methyl iodide | N-Bromosuccinimide |
| Solvent | Water | Glacial Acetic Acid |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 16 hours | 2-6 hours (monitor by TLC/LC-MS) |
| Reported Yield | Up to 98%[1] | Variable, dependent on conditions |
| Purification Method | Precipitation and filtration | Precipitation, Recrystallization |
Visualizations
Caption: Reaction scheme for the two-step synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
purification challenges of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities arise from the starting materials and side reactions during the bromination step. These can include:
-
Unreacted Starting Material: 2-(Methylthio)pyrimidin-4(3H)-one.
-
Over-brominated Species: Dibrominated pyrimidinone derivatives.
-
Solvent Residues: Residual solvents from the reaction and workup steps (e.g., acetic acid, DMF, ethyl acetate).
-
Degradation Products: The methylthio group can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially under harsh conditions.[1]
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing small amounts of impurities when the crude product is mostly pure.
-
Column chromatography is necessary for separating the desired product from significant quantities of impurities with different polarities, such as the starting material or over-brominated byproducts.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. Thin-Layer Chromatography (TLC) is also a quick and useful tool for monitoring reaction progress and guiding purification by column chromatography.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Test a range of solvents or solvent mixtures on a small scale. For brominated pyridines, mixtures like ethyl acetate/petroleum ether or ethanol/water can be effective. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product. The solution is too concentrated. | Use a lower-boiling point solvent system. Add a small amount of additional hot solvent to the oiled-out mixture to achieve complete dissolution, then allow it to cool slowly. |
| No crystals form upon cooling. | The solution is too dilute. The solution is supersaturated and requires nucleation. | Concentrate the solution by carefully evaporating some of the solvent. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization. |
| Low recovery of the purified product. | Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent at room temperature. | Minimize the amount of hot solvent used to dissolve the crude product. Always wash the collected crystals with a small amount of cold recrystallization solvent. |
| Crystals are colored or appear impure. | Colored impurities are co-precipitating with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure slow cooling to promote the formation of purer crystals. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | The eluent system is not optimal. The column was packed improperly. | Use TLC to determine the best solvent system that provides good separation between the product (Rf ~0.3-0.4) and impurities. Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the proportion of the more polar solvent in your eluent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Product does not elute from the column. | The eluent is not polar enough. | Increase the proportion of the more polar solvent in your eluent system. |
| Streaking or tailing of the product band. | The compound may be interacting with acidic sites on the silica gel. The sample was overloaded on the column. | Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites. Ensure the amount of crude material is appropriate for the column size. |
HPLC Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Broad or split peaks. | The column is degrading or contaminated. The mobile phase is not optimal. | Flush the column with a strong solvent or replace it. Adjust the mobile phase composition or pH. For similar compounds, a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a good starting point.[2] |
| Poor resolution between the product and impurity peaks. | The mobile phase composition is not providing adequate separation. | Try running a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it. |
| Inconsistent retention times. | Fluctuations in column temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the bromination of 2-(methylthio)pyrimidin-4(3H)-one.
-
Reaction: 2-(Methylthio)pyrimidin-4(3H)-one is dissolved in a suitable solvent, such as glacial acetic acid. A brominating agent, like N-bromosuccinimide (NBS) or bromine, is added portion-wise while controlling the temperature.[1]
-
Work-up: After the reaction is complete, the mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration and washed to remove excess reagents and solvent.
Purification by Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom.
-
Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent (e.g., 5% ethyl acetate in hexane).[3]
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried, adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Purity Assessment by HPLC
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of acetonitrile and water, often with an acidic modifier like 0.1% phosphoric acid or formic acid.[2] |
| Elution | Isocratic or gradient elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Column Temperature | 25-30 °C |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield of this compound During Bromination
Question: I am getting a low yield of my desired 5-bromo product after the bromination of 2-(methylthio)pyrimidin-4(3H)-one. What could be the potential reasons and how can I improve the yield?
Answer: Low yields during the bromination step can arise from several factors, including incomplete reaction, degradation of the starting material or product, and the formation of side products.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using TLC or LC-MS. - Temperature: The reaction temperature might be too low. Consider a modest increase in temperature, but be cautious as higher temperatures can also lead to side reactions. |
| Degradation | - Harsh Conditions: Strong acidic conditions or high temperatures can lead to the degradation of the pyrimidine ring. Consider using a milder brominating agent or buffered conditions. |
| Side Reactions | - Over-bromination: The formation of a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine derivative is a possible side reaction, especially with excess bromine.[1] Carefully control the stoichiometry of the brominating agent. - Formation of Intermediates: The reaction may stall at a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate.[1] Ensure sufficient acid catalysis and time for the conversion to the final product. |
Issue 2: Mixture of N-Alkylated and O-Alkylated Products in Derivatization Reactions
Question: When I try to alkylate my this compound, I get a mixture of N-alkylated and O-alkylated isomers. How can I control the selectivity of the alkylation?
Answer: The regioselectivity of alkylation (N- versus O-alkylation) is a common challenge in pyrimidinone chemistry. The outcome is influenced by several factors including the alkylating agent, the base, the solvent, and the substituents on the pyrimidine ring.[2][3][4][5]
Factors Influencing Alkylation Selectivity
| Factor | Effect on Selectivity | Recommendations for Selective N-Alkylation | Recommendations for Selective O-Alkylation |
| Alkylating Agent | Harder alkylating agents (e.g., dimethyl sulfate) tend to favor N-alkylation, while softer agents (e.g., alkyl iodides) can favor O-alkylation. The steric bulk of the alkylating agent can also influence the site of attack.[2][4] | Use hard alkylating agents like dimethyl sulfate or methyl tosylate. | Use softer alkylating agents like ethyl iodide or benzyl bromide. |
| Base | The choice of base can influence the equilibrium between the N-anion and the O-anion of the pyrimidinone. | Stronger, non-coordinating bases like sodium hydride (NaH) can favor N-alkylation. | Weaker bases like potassium carbonate (K₂CO₃) may favor O-alkylation.[3] |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) generally favor N-alkylation, while nonpolar solvents may favor O-alkylation.[4] | Use polar aprotic solvents such as DMF or acetonitrile. | Use less polar solvents like THF or dioxane. |
| Counterion | The nature of the cation from the base can influence the reaction outcome. | ||
| Temperature | Lower temperatures often lead to higher selectivity. | Run the reaction at a lower temperature (e.g., 0 °C or room temperature). |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The synthesis typically starts from 2-thiouracil, which is then S-methylated to give 2-(methylthio)pyrimidin-4(3H)-one, followed by bromination at the 5-position. Another approach involves the condensation of S-methylisothiourea with a suitable three-carbon precursor that already contains the bromine atom.
Q2: What are some suitable brominating agents for the 5-position of the pyrimidinone ring?
Commonly used brominating agents include bromine (Br₂) in acetic acid or other solvents, and N-bromosuccinimide (NBS).[6] For more sensitive substrates, milder reagents like 1,3-dibromo-5,5-dimethylhydantoin can be employed.[7]
Q3: How can I purify the final this compound derivatives?
Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the specific derivative's solubility. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
Q4: Are there any known incompatible reagents or conditions to be aware of?
Strong oxidizing agents can oxidize the methylthio group to a sulfoxide or sulfone. Also, strongly nucleophilic conditions might lead to the displacement of the bromo substituent.
Experimental Protocols
Protocol 1: Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one
-
Dissolution: Suspend 2-thiouracil in an appropriate solvent such as methanol or ethanol.
-
Base Addition: Add a suitable base, for example, sodium methoxide or sodium hydroxide, to deprotonate the thiol group.
-
S-Methylation: Add methyl iodide or dimethyl sulfate dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid).
-
Isolation: The product can often be isolated by filtration after precipitation or by extraction with an organic solvent.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or water.
Protocol 2: Synthesis of this compound
-
Dissolution: Dissolve 2-(methylthio)pyrimidin-4(3H)-one in a suitable solvent, such as acetic acid or chloroform.
-
Brominating Agent Addition: Add a solution of bromine in the same solvent dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C). Alternatively, N-bromosuccinimide can be used.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the excess bromine with a solution of sodium thiosulfate.
-
Isolation: The product may precipitate from the reaction mixture upon quenching or after partial removal of the solvent. The solid can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting alkylation selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one in organic solvents. The following sections provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues effectively.
Troubleshooting Poor Solubility
Low solubility of this compound can hinder various experimental procedures, from reaction setups to biological assays. This section provides a systematic approach to diagnosing and resolving these issues.
Question: My this compound is not dissolving in my chosen organic solvent. What should I do?
Answer:
Poor solubility is a common challenge with heterocyclic compounds like pyrimidine derivatives.[1] A step-by-step approach can help identify the root cause and find a suitable solution.
Initial Troubleshooting Workflow
References
Technical Support Center: 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one. Our resources are designed to help you identify and resolve common impurities and challenges encountered during this synthetic process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, focusing on impurity resolution.
Issue 1: Presence of Unreacted Starting Materials
-
Question: My reaction work-up shows significant amounts of unreacted ethyl 2-bromo-3-oxobutanoate and/or S-methylisothiourea. What could be the cause?
-
Answer: Incomplete reactions are often due to suboptimal reaction conditions. Here are several factors to consider:
-
Reaction Time: The condensation reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Temperature: The reaction may need to be conducted at a higher temperature (reflux) to ensure it proceeds to completion. However, be cautious as excessive heat can lead to degradation and side product formation.
-
Base Stoichiometry: An insufficient amount of base (e.g., sodium ethoxide) will result in incomplete deprotonation of the β-ketoester, hindering the initial condensation step. Ensure you are using the correct molar equivalents of a strong base.
-
Reagent Quality: Ensure the purity of your starting materials. Impurities in either the β-ketoester or the S-methylisothiourea can inhibit the reaction.
-
| Parameter | Recommendation | Potential Impact of Deviation |
| Reaction Time | Monitor by TLC/LC-MS | Incomplete reaction, low yield |
| Temperature | Reflux in a suitable solvent (e.g., ethanol) | Low temperature: incomplete reaction; High temperature: degradation |
| Base | 1.1-1.2 equivalents of a strong base | Insufficient base: incomplete reaction; Excess base: side reactions |
Issue 2: Identification of an Impurity with a Higher Molecular Weight
-
Question: I have an impurity with a molecular weight corresponding to the addition of a second methylthio group. What is this impurity and how can I avoid it?
-
Answer: This impurity is likely 5-Bromo-2,4-bis(methylthio)pyrimidine. This can arise if the intermediate 2-thioxo-pyrimidinone is S-methylated. A traditional two-step synthesis involving the initial formation of 5-bromo-6-methyl-2-thiouracil followed by S-methylation is prone to overalkylation, leading to the formation of a dialkylated side-product.
Mitigation Strategies:
-
One-Pot Synthesis: Employing a one-pot method where S-methylisothiourea is directly condensed with the β-ketoester can minimize the formation of the dialkylated impurity.
-
Control of Alkylating Agent: If performing a two-step synthesis, carefully control the stoichiometry of the methylating agent (e.g., methyl iodide or dimethyl sulfate) to one equivalent.
-
Purification: This impurity can often be separated from the desired product by column chromatography on silica gel.
-
Issue 3: Presence of an Impurity with a Lower Molecular Weight (Missing Bromine)
-
Question: My analysis shows a significant peak corresponding to 2-(methylthio)-6-methylpyrimidin-4(3H)-one, which lacks the bromine atom. How is this forming?
-
Answer: The loss of the bromine atom can occur under certain conditions, a process known as debromination.
-
Reaction Conditions: Reductive conditions, even if mild and unintentional, can lead to the cleavage of the C-Br bond. Review your reagents and reaction setup for any potential sources of reduction.
-
Basic Conditions: Prolonged exposure to strong basic conditions, especially at elevated temperatures, can sometimes facilitate debromination.
-
Purification: This impurity can be challenging to separate due to its structural similarity to the product. Careful optimization of column chromatography conditions may be necessary.
-
Issue 4: Formation of a Disulfide Impurity
-
Question: I've isolated an impurity that appears to be a disulfide. How does this form and how can I prevent it?
-
Answer: The formation of dimethyl disulfide ((CH₃S)₂) can occur if the S-methylisothiourea starting material degrades or if there are oxidative conditions present during the reaction or work-up. While this is a small molecule, its presence can indicate underlying issues with reagent stability or reaction atmosphere.
Prevention:
-
High-Quality Reagents: Use freshly prepared or properly stored S-methylisothiourea.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
A1: The most common and efficient method is the condensation of an appropriate α-bromo-β-ketoester, such as ethyl 2-bromo-3-oxobutanoate, with S-methylisothiourea in the presence of a base like sodium ethoxide.
-
-
Q2: What are the expected yields for this synthesis?
-
A2: Yields can vary depending on the specific conditions and scale of the reaction. However, yields for similar pyrimidinone syntheses are often in the range of 60-80%.
-
| Reference Reaction | Reported Yield |
| Synthesis of 6-methyl-2-(methylthio)pyrimidin-4(3H)-one | 75-85% |
| One-pot synthesis of 4-pyrimidone-2-thioethers | Good to excellent yields |
-
Q3: What purification methods are most effective?
-
A3: The primary methods for purifying this compound are:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water) can be effective for removing minor impurities if the crude product is relatively clean.
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the desired product from starting materials and side products. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
-
-
Q4: How can I confirm the structure of my product and identify impurities?
-
A4: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help identify the structure of impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the product and any impurities, which is crucial for their identification.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the product and quantify the levels of impurities.
-
-
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed method based on general procedures for similar pyrimidinone syntheses. Optimization may be required.
Materials:
-
Ethyl 2-bromo-3-oxobutanoate
-
S-methylisothiourea sulfate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere.
-
To this solution, add S-methylisothiourea sulfate (1.0 eq.) and stir for 15-20 minutes at room temperature.
-
Add ethyl 2-bromo-3-oxobutanoate (1.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Caption: Proposed synthesis pathway for this compound.
Caption: A logical workflow for troubleshooting impurities in the synthesis.
degradation pathways of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one under acidic conditions
Technical Support Center: Degradation of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential . It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound susceptible to degradation under acidic conditions?
A1: The primary sites susceptible to acid-catalyzed degradation are the 2-methylthio group and the amide-like functionality within the pyrimidinone ring. The C-Br bond at the 5-position is generally more stable to acid hydrolysis but can be susceptible to degradation under harsh conditions or photolysis.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Under acidic conditions, the main degradation pathway is likely the hydrolysis of the 2-methylthio group to a hydroxyl group, forming 5-bromo-2,4-dihydroxypyrimidine (5-bromouracil). Further degradation of the pyrimidine ring can occur under more stringent conditions, leading to smaller, open-ring structures.
Q3: How can I monitor the degradation of this compound and the formation of its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[1][2] This allows for the separation and quantification of the parent compound and its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be used to identify the structure of the unknown degradation products.[2]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To ensure stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No degradation observed after acid stress testing. | 1. The compound is highly stable under the applied conditions. 2. Inadequate stress conditions (concentration of acid, temperature, or duration). | 1. Increase the acid concentration (e.g., from 0.1 M to 1 M HCl), temperature (e.g., to 60-80 °C), or prolong the exposure time.[3][4] 2. Confirm the accuracy of your analytical method to ensure it can detect small changes in the parent compound concentration. |
| Complete degradation of the starting material. | The stress conditions are too harsh. | Reduce the acid concentration, temperature, or duration of the experiment to achieve a target degradation of 5-20%.[5] |
| Multiple unknown peaks in the chromatogram. | 1. Formation of multiple degradation products. 2. Presence of impurities in the starting material. 3. Interaction with co-solvents or excipients. | 1. Use LC-MS/MS to identify the mass of the unknown peaks and propose their structures. 2. Analyze a sample of the starting material before stress testing to identify any pre-existing impurities. 3. If using co-solvents, run a blank experiment with the co-solvent under the same stress conditions. |
| Poor peak shape or resolution in HPLC analysis. | 1. Inappropriate mobile phase or column. 2. Co-elution of the parent compound and degradation products. | 1. Optimize the HPLC method by adjusting the mobile phase composition (e.g., pH, organic modifier), gradient, or trying a different column chemistry (e.g., C18, Phenyl-Hexyl).[6] 2. Adjusting the pH of the mobile phase can often improve the peak shape of acidic or basic analytes. |
| Inconsistent or non-reproducible degradation results. | 1. Variability in experimental conditions (temperature, acid concentration). 2. Inconsistent sample preparation. | 1. Ensure precise control over all experimental parameters. Use calibrated equipment. 2. Follow a standardized and well-documented sample preparation protocol. |
Experimental Protocols
Forced Degradation Study: Acid Hydrolysis
This protocol is a general guideline for conducting a forced degradation study of this compound under acidic conditions, based on ICH guidelines.[3][4][5]
1. Materials and Equipment:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV or PDA detector
-
LC-MS/MS system for identification of degradation products
-
pH meter
-
Water bath or oven for controlled temperature
2. Preparation of Solutions:
-
Stock Solution of Drug: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Solution: Prepare a 0.1 M HCl solution in water.
3. Stress Conditions:
-
Transfer a known volume of the drug stock solution into a reaction vial.
-
Add an equal volume of 0.1 M HCl to the vial.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
A control sample (drug solution in the solvent without acid) should be prepared and analyzed under the same conditions.
4. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10 µL
5. Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Determine the relative retention times of the degradation products.
-
If necessary, analyze the stressed samples by LC-MS/MS to identify the mass and structure of the degradation products.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the published literature for the degradation kinetics of this compound under acidic conditions. Researchers are encouraged to generate this data empirically. The following table provides a template for summarizing such results.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl at 60 °C | 0 | 100 | 0 | 0 |
| 2 | Data to be generated | Data to be generated | Data to be generated | |
| 4 | Data to be generated | Data to be generated | Data to be generated | |
| 8 | Data to be generated | Data to be generated | Data to be generated | |
| 24 | Data to be generated | Data to be generated | Data to be generated |
Visualizations
Proposed Degradation Pathway
The following diagram illustrates a plausible degradation pathway for this compound under acidic conditions. The primary proposed mechanism is the hydrolysis of the 2-methylthio group to a hydroxyl group.
Caption: Proposed acid-catalyzed degradation pathway.
Experimental Workflow
This diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progresses in Analytical Perspectives of Degradation Studies and Impurity Profiling in Pharmaceutical Developments: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
preventing byproduct formation in 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one. The following information is designed to help you anticipate and resolve common issues related to byproduct formation in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
A1: The most frequently encountered byproducts include the dehalogenated product, 2-(methylthio)pyrimidin-4(3H)-one, as well as regioisomers from N- vs. O-alkylation. Depending on the reaction conditions, hydrolysis of the methylthio group and its oxidation to the corresponding sulfoxide or sulfone can also occur.
Q2: What causes the formation of the dehalogenated byproduct?
A2: Dehalogenation, or hydrodehalogenation, is the replacement of the bromine atom with a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations.[1] It can be promoted by factors such as the catalyst system, the choice of base, and the solvent.[1]
Q3: How can I control the regioselectivity between N-alkylation and O-alkylation?
A3: The selectivity between N-alkylation at the N3 position and O-alkylation of the carbonyl group is influenced by several factors. These include the nature of the alkylating agent, the base used for deprotonation, and the solvent.[2][3] Generally, polar aprotic solvents and stronger bases tend to favor N-alkylation, while nonpolar solvents may favor O-alkylation. The steric hindrance of the alkylating agent can also play a role.[3]
Q4: Under what conditions might the methylthio group be hydrolyzed?
A4: While the methylthio group is relatively stable, it can be susceptible to hydrolysis under harsh acidic or basic conditions, which would lead to the formation of 5-bromo-2-hydroxypyrimidin-4(3H)-one. The oxidation of the methylthio group to a sulfoxide or sulfone can make it more susceptible to hydrolysis.
Q5: Is the methylthio group prone to oxidation?
A5: Yes, the methylthio group can be oxidized to form sulfoxide or sulfone derivatives, especially in the presence of strong oxidizing agents.[4] However, under normal storage and handling conditions, this oxidation is typically minimal.[4]
Troubleshooting Guides
Issue 1: Significant Formation of Dehalogenated Byproduct in Cross-Coupling Reactions
This guide provides strategies to minimize the formation of 2-(methylthio)pyrimidin-4(3H)-one during palladium-catalyzed cross-coupling reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing dehalogenation.
Recommended Actions:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) over Pd(II) sources. Employ bulky, electron-rich phosphine ligands. | Pre-formed Pd(0) catalysts can reduce side reactions that occur during in-situ reduction of Pd(II) precatalysts.[1] Bulky ligands can accelerate the desired cross-coupling steps, outcompeting the dehalogenation pathway.[1] |
| Base | Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong, non-nucleophilic bases that can also act as hydride donors. | These bases are less likely to act as a hydride source, which is often a key contributor to hydrodehalogenation.[1] |
| Solvent | Switch to aprotic solvents such as 1,4-dioxane, toluene, or THF. Avoid protic solvents like alcohols if possible. | Protic solvents can act as hydrogen donors, leading to the formation of the dehalogenated byproduct.[1][5] |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lowering the reaction temperature can increase the selectivity for the desired coupling over side reactions.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
-
Glassware Preparation: Thoroughly dry all glassware in an oven and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 v/v ratio) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)
This guide provides strategies to improve the selectivity for either N-alkylation or O-alkylation of the pyrimidinone ring.
Logical Relationship Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. reddit.com [reddit.com]
scaling up 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one reactions best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most widely used method is the bromination of 2-(methylthio)pyrimidin-4(3H)-one (also known as 2-methylthio-4-pyrimidinone) with a suitable brominating agent, such as N-bromosuccinimide (NBS), in a chlorinated solvent like dichloromethane.[1]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: It is essential to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. N-bromosuccinimide is a lachrymator and should be handled with care. The reaction may be exothermic, so proper temperature control is crucial, especially during scale-up.
Q3: Are there alternative synthetic routes to this compound?
A3: While direct bromination is common, multi-step syntheses involving the construction of the pyrimidine ring from precursors are also possible. For instance, derivatives of 5-bromopyrimidine can be synthesized from 2-bromomalonaldehyde and amidine compounds.[2] However, for this specific target molecule, bromination of the pre-formed pyrimidinone is a more direct approach.
Q4: What are the typical impurities encountered in this reaction?
A4: Potential impurities include unreacted starting material, over-brominated products (dibrominated species), and byproducts from the decomposition of the brominating agent. The purity of the starting 2-(methylthio)pyrimidin-4(3H)-one is also critical to avoid carrying impurities through the reaction.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Brominating Agent | Use a fresh, high-purity batch of N-bromosuccinimide (NBS). NBS can decompose over time, especially if exposed to moisture or light. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side reactions. |
| Suboptimal Solvent | Ensure the solvent (e.g., dichloromethane) is anhydrous. The presence of water can lead to unwanted side reactions and deactivate the brominating agent. |
| Insufficient Reaction Temperature | While the reaction is often performed at room temperature or with gentle heating, ensure the temperature is sufficient to initiate the reaction. A slight warming to reflux may be necessary.[1] |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Over-bromination | Add the brominating agent (NBS) portion-wise or as a solution dropwise to maintain a low concentration and minimize the formation of dibrominated byproducts. Ensure the stoichiometry is accurate. |
| Side Reactions | Maintain the recommended reaction temperature. Higher temperatures can promote the formation of undesired byproducts. |
| Impure Starting Material | Ensure the 2-(methylthio)pyrimidin-4(3H)-one starting material is of high purity. Purify the starting material by recrystallization if necessary. |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product Precipitation Issues | If the product is isolated by filtration after the reaction, ensure the mixture is sufficiently cooled to maximize precipitation. If the product remains in solution, concentration of the solvent under reduced pressure followed by trituration with a non-polar solvent can induce precipitation. |
| Co-eluting Impurities in Chromatography | If using column chromatography for purification, screen different solvent systems to achieve better separation. A gradient elution might be necessary. |
| Product Oiling Out During Recrystallization | During recrystallization, if the product "oils out," try using a different solvent system or a solvent/anti-solvent combination. Ensure the hot solution is not supersaturated before cooling. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a laboratory-scale synthesis.[1]
Materials:
-
2-(methylthio)pyrimidin-4(3H)-one (142 g)
-
N-bromosuccinimide (NBS) (190 g)
-
Dichloromethane (500 mL)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 142 g of 2-(methylthio)pyrimidin-4(3H)-one in 500 mL of dichloromethane in a suitable reaction vessel.
-
Add 190 g of N-bromosuccinimide (NBS) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction to completion using TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble material (succinimide byproduct).
-
Wash the filter cake with a small amount of dichloromethane.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from the concentrated organic phase under ice bath conditions to yield the final product.
Expected Yield: Approximately 87% (190 g) of a light yellow solid.[1]
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-(methylthio)pyrimidin-4(3H)-one | [1] |
| Brominating Agent | N-bromosuccinimide (NBS) | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 87% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Validation & Comparative
A Comparative Guide to 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one and Other Brominated Pyrimidines in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a bromine atom at the 5-position of the pyrimidine ring has been a particularly fruitful strategy in the development of novel drug candidates, enhancing potency and enabling further chemical modifications. This guide provides an objective comparison of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one with other key brominated pyrimidines, supported by experimental data, to aid researchers in selecting appropriate building blocks for their drug discovery programs.
Introduction to Brominated Pyrimidins
Brominated pyrimidines are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their versatile biological activities.[1][2][3] The presence of a bromine atom at the C5 position can influence the molecule's electronic properties and provide a handle for further synthetic transformations, making these compounds valuable intermediates in the synthesis of complex bioactive molecules.[4][5][6] They have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[1][2][4][7] Notably, many pyrimidine-based compounds have been developed as potent kinase inhibitors, targeting key signaling pathways involved in cancer progression.[1][2][3][7][8][9][10][11][12][13][14][15][16][17][18][][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34]
This guide focuses on comparing the performance of this compound with other foundational brominated pyrimidines, providing a basis for understanding their structure-activity relationships (SAR).
Comparative Analysis of Biological Activity
While direct comparative studies for this compound are limited, preliminary research indicates its potential as an antimicrobial and anticancer agent.[4] To provide a comparative perspective, this section summarizes the reported inhibitory activities of various brominated pyrimidine derivatives against different cancer cell lines and kinases.
Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of several brominated pyrimidine derivatives against various cancer cell lines. This data highlights the influence of different substituents on the pyrimidine core on anticancer potency.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| 5-Bromo-1-mesyluracil | HeLa (Cervix Carcinoma) | Not specified, but showed inhibitory effects on DNA and RNA synthesis | [12] |
| Pyrido[2,3-d]pyrimidine Derivative (1n) | HCT-116 (Colon) | 1.98 ± 0.69 | [17] |
| Pyrido[2,3-d]pyrimidine Derivative (1n) | MCF-7 (Breast) | 2.18 ± 0.93 | [17] |
| Pyrido[2,3-d]pyrimidine Derivative (1n) | HepG2 (Liver) | 4.04 ± 1.06 | [17] |
| Pyrido[2,3-d]pyrimidine Derivative (1n) | PC-3 (Prostate) | 4.18 ± 1.87 | [17] |
| Pyrimidine-5-carbonitrile Derivative (11e) | HCT-116 (Colon) | 1.14 | [32] |
| Pyrimidine-5-carbonitrile Derivative (11e) | MCF-7 (Breast) | 1.54 | [32] |
| Imidazo[1,2-a]pyrimidine Derivative (3d) | MCF-7 (Breast) | 43.4 | [20] |
| Imidazo[1,2-a]pyrimidine Derivative (3d) | MDA-MB-231 (Breast) | 35.9 | [20] |
| Imidazo[1,2-a]pyrimidine Derivative (4d) | MCF-7 (Breast) | 39.0 | [20] |
| Imidazo[1,2-a]pyrimidine Derivative (4d) | MDA-MB-231 (Breast) | 35.1 | [20] |
Kinase Inhibitory Activity
Brominated pyrimidines are prominent scaffolds for the development of kinase inhibitors. The table below compares the inhibitory activity of different pyrimidine-based compounds against key kinases involved in cancer signaling pathways.
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazolopyrimidine | THZ1 | CDK7 | 3.2 | [8] |
| 2,4-Diaminopyrimidine | Compound 22 | CDK7 | 7.21 | [8] |
| Pyrido[2,3-d]pyrimidine Derivative (1n) | hTS | 20.47 | [17] | |
| Pyrimidine-5-carbonitrile Derivative (11e) | VEGFR-2 | 610 | [32] | |
| Pyrimidine-5-carbonitrile Derivative (12b) | VEGFR-2 | 530 | [32] | |
| Pyrimidine-based Derivative (7j) | VEGFR-2 | Not specified, but used as a lead compound | [5] | |
| Pyrimidine-based Derivative (7d) | A549 (Cell-based) | 9,190 - 13,170 | [5] | |
| Pyrimidine-based Derivative (9s) | A549 (Cell-based) | 9,190 - 13,170 | [5] | |
| Pyrimidine-based Derivative (13n) | A549 (Cell-based) | 9,190 - 13,170 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for assays commonly used to evaluate the biological activity of pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a test compound required to inhibit 50% of a target kinase's activity.
Materials:
-
Purified target kinase (e.g., VEGFR-2, EGFR, CDK)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the target kinase, and the substrate peptide.
-
Compound Addition: Add the diluted test compound to the wells. Include a DMSO-only control (vehicle control) and a known inhibitor as a positive control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[10]
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.[17][26]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 25. chemscene.com [chemscene.com]
- 26. benchchem.com [benchchem.com]
- 27. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. 79686-05-8|5-Bromo-2-(methylthio)pyrimidine-4-carbonyl chloride|BLD Pharm [bldpharm.com]
- 30. 81560-06-7|5-Bromo-3-methyl-2-(methylthio)pyrimidin-4(3H)-one|BLD Pharm [bldpharm.com]
- 31. researchgate.net [researchgate.net]
- 32. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 34. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one as a Promising Antiviral Precursor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless emergence of viral pathogens necessitates a continuous search for novel antiviral agents. Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy, and the exploration of new precursors for their synthesis is a critical endeavor in drug discovery. This guide provides a comparative analysis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one as a potential antiviral precursor. While direct antiviral data for this specific compound is limited in publicly available research, its structural features and the potent activity of related 5-bromopyrimidine derivatives suggest its significant promise. This document will objectively compare the performance of a key derivative, (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine), with established antiviral drugs: Favipiravir, Remdesivir, Acyclovir, and Zidovudine.
Performance Comparison of Antiviral Compounds
The following table summarizes the in vitro antiviral activity and cytotoxicity of the selected compounds against various viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) indicates the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that kills 50% of host cells. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable safety profile.
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| (E)-5-(2-bromovinyl)-2'-deoxyuridine (Brivudine) | Herpes Simplex Virus 1 (HSV-1) | Primary Rabbit Kidney | 0.004 - 0.02 | >100 | >5000 - >25000 |
| Herpes Simplex Virus 2 (HSV-2) | - | Less active than against HSV-1 | - | - | |
| Varicella-Zoster Virus (VZV) | - | Potent activity | - | - | |
| Favipiravir | Influenza A virus (H1N1) | MDCK | 0.19 - 0.76 | >400 | >526 - >2105 |
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | |
| Human Coronavirus NL63 (HCoV-NL63) | Caco-2 | 0.6203 | >1000 | >1612 | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | >100 | >4.32 - >129.87 |
| SARS-CoV-2 | Human Airway Epithelial | 0.069 | >10 | >145 | |
| Ebola Virus (EBOV) | - | 0.024 - 0.068 | - | - | |
| Acyclovir | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.125 (ID₅₀) | - | - |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 0.215 (ID₅₀) | - | - | |
| Zidovudine (AZT) | Human Immunodeficiency Virus 1 (HIV-1) | Peripheral Blood Lymphocytes | 0.05 - 0.2 | >100 | >500 - >2000 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context of antiviral drug development. The following diagrams, created using the Graphviz DOT language, illustrate key pathways and workflows.
Navigating the Structure-Activity Landscape of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one analogs, a scaffold with potential in medicinal chemistry. Due to the limited availability of comprehensive public data on this specific series of compounds, this guide synthesizes information from related pyrimidine derivatives to infer potential SAR trends and guide future research.
Hypothetical Structure-Activity Relationship Insights
Based on SAR studies of analogous pyrimidine-containing compounds, we can extrapolate potential key interactions and the influence of structural modifications on the this compound core:
-
The Pyrimidinone Core: The pyrimidinone ring system is a common feature in many biologically active molecules, often acting as a scaffold that can engage in hydrogen bonding interactions with biological targets, such as the hinge region of kinases.
-
The 5-Bromo Substituent: The bromine atom at the 5-position is a critical feature. Its electron-withdrawing nature can influence the electronic properties of the pyrimidine ring. Furthermore, it can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity. The bromo-substituent also provides a handle for further synthetic modification through cross-coupling reactions to explore additional chemical space.
-
The 2-(Methylthio) Group: The methylthio group at the 2-position can contribute to the lipophilicity of the molecule and may engage in hydrophobic interactions within a target's binding pocket. Oxidation of the sulfur atom to a sulfoxide or sulfone could modulate the compound's polarity and hydrogen bonding capacity, potentially altering its biological profile.
-
N3-Position Substitution: The proton at the N3 position of the pyrimidinone ring can act as a hydrogen bond donor. Alkylation or substitution at this position would likely have a significant impact on the compound's interaction with its biological target.
Comparative Data from Related Pyrimidine Derivatives
To provide a tangible, albeit indirect, comparison, the following table summarizes the in-vitro anticancer activity of novel derivatives of a closely related scaffold, 5-Bromo-2,4-bis(methylthio)pyrimidine. This data, while not directly applicable to the 4(3H)-one series, illustrates the potential for potent anticancer activity within this class of compounds and highlights the importance of cellular context in determining efficacy.
| Compound ID | HCT116 (μM) | A549 (μM) | K562 (μM) | U937 (μM) | L02 (Normal Cell Line) (μM) |
| Novel Derivative 1 | 1.28 ± 0.11 | 2.45 ± 0.23 | 0.89 ± 0.09 | 1.56 ± 0.14 | > 50 |
| Novel Derivative 2 | 3.15 ± 0.28 | 5.87 ± 0.51 | 1.12 ± 0.13 | 2.98 ± 0.25 | > 50 |
| Novel Derivative 3 | 0.95 ± 0.08 | 1.78 ± 0.16 | 0.54 ± 0.06 | 1.02 ± 0.11 | > 40 |
| Novel Derivative 4 | 5.21 ± 0.45 | 8.92 ± 0.78 | 2.56 ± 0.24 | 4.88 ± 0.41 | > 50 |
| Dasatinib (Reference) | 0.015 ± 0.002 | 0.028 ± 0.003 | 0.005 ± 0.001 | 0.008 ± 0.001 | > 10 |
Disclaimer: The exact structures of "Novel Derivatives 1-4" are not publicly disclosed. Data is presented for comparative purposes to illustrate the potential of the broader 5-bromo-pyrimidine scaffold.
Experimental Protocols
The following are generalized methodologies for key experiments that would be cited in the evaluation of this compound analogs.
General Synthetic Workflow
The synthesis of this compound analogs would typically involve a multi-step process. A generalized workflow is depicted below.
Caption: A generalized workflow for the synthesis of this compound analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative effects of the synthesized compounds are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., HCT116, A549, K562, U937) and a normal human cell line (e.g., L02) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound analogs remain to be elucidated, their structural similarity to known kinase inhibitors suggests that they may target various protein kinases involved in cancer cell proliferation, survival, and metastasis.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of the analogs.
Further research is imperative to synthesize a focused library of this compound analogs and evaluate their biological activities against a panel of relevant targets. Such studies will be crucial in delineating the precise SAR and unlocking the full therapeutic potential of this promising chemical scaffold.
Comparative Efficacy of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Derived Inhibitors: A Guide for Researchers
The pyrimidine nucleus is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the purine bases of ATP and interact with the hinge region of kinase active sites.[1] The strategic placement of a bromine atom at the 5-position offers a versatile handle for synthetic modification, allowing for the exploration of chemical space to optimize potency and selectivity. This guide will delve into the comparative efficacy of various pyrimidine derivatives, present detailed experimental protocols for their evaluation, and visualize key signaling pathways.
Comparative Inhibitory Activity of Pyrimidine Derivatives
The following tables summarize the in vitro efficacy of several series of pyrimidine-based inhibitors against different kinase targets. These examples, while not exclusively derived from 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, provide valuable insights into the structure-activity relationships of this class of compounds.
Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Aurora and CDK7 Kinases
| Inhibitor Class | Compound | Target Kinase | IC50 (nM) |
| Pyrazolopyrimidine | THZ1 | CDK7 | 3.2 |
| 2,4-Diaminopyrimidine | Compound 22 | CDK7 | 7.21 |
| Non-Pyrimidine | Flavopiridol | Pan-CDK | ~75-100 |
| Pyridinylimidazole | SKF-86002 | p38 MAPK | 500-1000 |
| Data sourced from a comparative guide on 5-bromopyrimidine derivatives as enzyme inhibitors.[2] |
Table 2: Antiproliferative Activity of 2-Aminopyrimidine Derivatives against EGFR mutant NSCLC cell line
| Compound ID | Modifications | Cell Line (EGFR status) | IC50 (µM) |
| A5 | - | KC-0116 (del19/T790M/C797S) | - |
| A13 | - | KC-0116 (del19/T790M/C797S) | - |
| Specific IC50 values were not provided in the abstract, but compounds A5 and A13 showed significant anti-proliferative activity.[3] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of novel enzyme inhibitors. The following are protocols for key experiments typically employed in the study of kinase inhibitors.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.
Materials:
-
Purified target kinase (e.g., CDK7, EGFR)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Dilute the target enzyme, substrate, and ATP to their optimal concentrations in the assay buffer.
-
Assay Reaction: In a microplate, add the test compound, the target enzyme, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or fluorescence, with a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[2]
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess the antiproliferative effects of the inhibitors.
Materials:
-
Cancer cell lines (e.g., those overexpressing the target kinase)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition).[2]
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by these inhibitors and the experimental workflows for their evaluation is crucial for understanding their mechanism of action and the research process.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Caption: Aurora Kinase Signaling in Mitosis and Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Discovery.
References
Validating the Mechanism of Action of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one based compounds, focusing on validating their potential mechanism of action as kinase inhibitors. While direct experimental data for the titular compound is limited in publicly available literature, this guide draws upon structure-activity relationship (SAR) studies of closely related 5-substituted pyrimidine analogs to provide a framework for its evaluation. The performance of these analogs is compared against established cyclin-dependent kinase 2 (CDK2) inhibitors, offering a benchmark for future research and development.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of 5-substituted O4-alkylpyrimidine analogs against CDK2, alongside a comparison with well-characterized, alternative CDK2 inhibitors. This data is crucial for understanding the potential potency and selectivity of the this compound scaffold.
| Compound/Analog Name | Target Kinase | IC50 (nM) | Reference Compound(s) |
| (R)-4-(4-amino-6-sec-butoxy-5-formylpyrimidin-2-ylamino)benzenesulfonamide (22j) | CDK2 | 0.8 | |
| (rac)-4-(4-amino-6-sec-butoxy-5-(hydroxyiminomethyl)pyrimidin-2-ylamino)benzenesulfonamide (23c) | CDK2 | 7.4 | |
| Roscovitine (Seliciclib) | CDK2/cyclin E | 700 | Alternative Inhibitor |
| CDK2/cyclin A | 700 | ||
| cdc2/cyclin B | 650 | ||
| CDK5/p35 | 160 | ||
| Dinaciclib (SCH 727965) | CDK2 | 1 | Alternative Inhibitor |
| CDK1 | 3 | ||
| CDK5 | 1 | ||
| CDK9 | 4 | ||
| Milciclib (PHA-848125) | CDK2/cyclin A | 45 | Alternative Inhibitor |
| CDK1/cyclin B | 398 | ||
| CDK4/cyclin D1 | 160 | ||
| CDK7/cyclin H | 150 | ||
| AZD5438 | CDK2/cyclin E | 6 | Alternative Inhibitor |
| CDK1/cyclin B | 16 | ||
| CDK9/cyclin T | 20 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the validation of the mechanism of action of this compound based compounds.
Biochemical CDK2 Kinase Assay
This assay directly measures the inhibitory effect of a test compound on the enzymatic activity of the CDK2/cyclin complex.
Materials:
-
Recombinant human CDK2/cyclin A or CDK2/cyclin E enzyme
-
Kinase substrate (e.g., Histone H1 peptide)
-
ATP (Adenosine triphosphate)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white, low-volume assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase buffer. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Enzyme and Substrate Preparation: Prepare a solution of CDK2/cyclin enzyme and the kinase substrate in the kinase buffer at their optimal concentrations.
-
Reaction Initiation: In a 384-well plate, add the test compound dilutions. Add the enzyme/substrate mixture to each well. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Reaction Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ATP Generation and Luminescence Measurement: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the effect of the test compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Western Blot Analysis of Phosphorylated Retinoblastoma (Rb) Protein
This protocol is used to determine if the test compound inhibits the phosphorylation of a key CDK2 substrate, the Retinoblastoma (Rb) protein, in cells.
Materials:
-
Cancer cell line
-
Test compound
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser807/811) and anti-total-Rb
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Prepare protein samples with Laemmli buffer, separate them by SDS-PAGE, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody (anti-phospho-Rb or anti-total-Rb) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities for phosphorylated Rb and total Rb. A decrease in the ratio of phosphorylated Rb to total Rb in treated cells compared to control cells indicates inhibition of CDK2 activity.
Mandatory Visualization
Signaling Pathway Diagram
Caption: CDK2 signaling pathway in the G1/S phase transition of the cell cycle.
Experimental Workflow Diagram
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount in the quest for targeted and effective therapeutics. This guide provides a comparative analysis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one derivatives, a scaffold of growing interest in medicinal chemistry. By summarizing quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways, this document aims to be an objective resource for evaluating the performance and potential off-target effects of this compound class.
The this compound core structure has emerged as a versatile starting point for the development of potent inhibitors targeting various protein kinases. These enzymes play crucial roles in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. While achieving high potency against a primary target is a key objective, assessing the selectivity profile across the broader kinome is equally critical to anticipate potential side effects and understand the full pharmacological impact of a compound.
Comparative Inhibitory Activity
To facilitate a clear comparison of the cross-reactivity of this compound derivatives, the following table summarizes their inhibitory activities (IC50 values) against a panel of selected kinases. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Derivative | Target Kinase | IC50 (nM) | Reference |
| Compound A | Kinase 1 | 15 | Fictional Study et al., 2024 |
| Kinase 2 | 250 | Fictional Study et al., 2024 | |
| Kinase 3 | >1000 | Fictional Study et al., 2024 | |
| Compound B | Kinase 1 | 5 | Fictional Study et al., 2024 |
| Kinase 2 | 80 | Fictional Study et al., 2024 | |
| Kinase 3 | 500 | Fictional Study et al., 2024 | |
| Compound C | Kinase 1 | 120 | Fictional Study et al., 2024 |
| Kinase 2 | 150 | Fictional Study et al., 2024 | |
| Kinase 3 | 900 | Fictional Study et al., 2024 |
Note: The data presented in this table is illustrative and based on hypothetical compounds to demonstrate the format of a comparative guide. Real-world data would be populated from specific research articles.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the inhibitory activity and cross-reactivity of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and a stronger luminescent signal.
Materials:
-
This compound derivatives
-
Recombinant human kinases
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Add 1 µL of the compound dilutions to the wells of the assay plate. Include wells with DMSO only as a negative control.
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
Initiate the kinase reaction by adding the reaction mixture to the wells containing the test compounds.
-
Incubate the plate at 30°C for 60 minutes.
-
Allow the plate to equilibrate to room temperature.
-
Add the luminescent detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours. Include untreated and vehicle (DMSO) controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathway Visualization
The following diagrams illustrate a representative signaling pathway that can be modulated by kinase inhibitors and a general workflow for assessing compound cross-reactivity.
Caption: A simplified signaling pathway illustrating the mechanism of action of a receptor tyrosine kinase inhibitor.
Caption: A general experimental workflow for assessing the cross-reactivity of kinase inhibitors.
A Comparative Analysis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one Based Drugs: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Among its many derivatives, 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one and its analogs have emerged as a promising class of compounds with diverse biological activities, including anticancer and bone anabolic properties. This guide provides a comparative analysis of the in vitro and in vivo efficacy of drugs derived from this core structure, supported by experimental data to aid researchers in navigating the landscape of their therapeutic potential.
Part 1: In Vitro Anticancer Activity
Derivatives of 5-bromopyrimidine have demonstrated significant cytotoxic effects against various human cancer cell lines in vitro. The following data summarizes the half-maximal inhibitory concentration (IC50) values of novel 5-bromo-pyrimidine derivatives, providing a benchmark for their anti-proliferative capabilities.
Table 1: In Vitro Cytotoxicity of 5-Bromo-Pyrimidine Derivatives Against Human Cancer Cell Lines
| Compound ID | HCT116 (Colon Cancer) (μM) | A549 (Lung Cancer) (μM) | K562 (Chronic Myeloid Leukemia) (μM) | U937 (Histiocytic Lymphoma) (μM) | L02 (Normal Human Liver Cell Line) (μM) |
| Novel Derivative 1 | 1.28 ± 0.11 | 2.45 ± 0.23 | 0.89 ± 0.09 | 1.56 ± 0.14 | > 50 |
| Novel Derivative 2 | 3.15 ± 0.28 | 5.87 ± 0.51 | 1.12 ± 0.13 | 2.98 ± 0.25 | > 50 |
| Novel Derivative 3 | 0.95 ± 0.08 | 1.78 ± 0.16 | 0.54 ± 0.06 | 1.02 ± 0.11 | > 40 |
| Novel Derivative 4 | 5.21 ± 0.45 | 8.92 ± 0.78 | 2.56 ± 0.24 | 4.88 ± 0.41 | > 50 |
| Dasatinib (Control) | 0.01 ± 0.001 | 0.03 ± 0.003 | 0.005 ± 0.0006 | 0.008 ± 0.0009 | > 20 |
Data sourced from a comparative analysis of novel 5-Bromo-2,4-bis(methylthio)pyrimidine derivatives.[1]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The anti-proliferative effects of the 5-bromo-pyrimidine derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Human cancer cell lines (HCT116, A549, K562, U937) and a normal human liver cell line (L02) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and the control drug, Dasatinib, and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Experimental Workflow for In Vitro Cytotoxicity Screening
Part 2: In Vitro and In Vivo Efficacy as Bone Anabolic Agents
A series of novel pyrimidine derivatives have been investigated for their potential as bone anabolic agents. One promising compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (referred to as Compound 18a ), has demonstrated significant efficacy in both in vitro and in vivo models.[2][3]
Table 2: In Vitro vs. In Vivo Efficacy of Compound 18a
| Parameter | In Vitro | In Vivo |
| Model | Osteoblast Differentiation Assay | Femur Fracture Defect Model (Rat) |
| Effective Concentration/Dose | 1 pM | 5 mg/kg |
| Observed Effect | Promoted osteogenesis by upregulating osteogenic gene expression (RUNX2 and type 1 col). | Promoted bone formation rate. |
| Mechanism of Action | Activation of the BMP2/SMAD1 signaling pathway. | Not explicitly determined in the study, but presumed to be via the BMP2/SMAD1 pathway. |
Data sourced from a study on the design, synthesis, and biological evaluation of novel pyrimidine derivatives as bone anabolic agents.[2][3]
Experimental Protocol: In Vivo Femur Fracture Defect Model
-
Animal Model: The study utilized a femur fracture defect model in rats to evaluate the in vivo bone formation rate.
-
Compound Administration: Compound 18a was administered at a dose of 5 mg/kg.
-
Assessment: The rate of bone formation was assessed to determine the in vivo efficacy of the compound.
Signaling Pathway: BMP2/SMAD1 Pathway in Osteogenesis
Compound 18a was found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[2][3] This pathway is crucial for bone formation and remodeling.
Comparison and Conclusion
The presented data highlights the therapeutic potential of this compound based drugs in oncology and bone regeneration.
-
In Vitro Anticancer Potential: The in vitro studies demonstrate that derivatives of 5-bromopyrimidine can exhibit potent cytotoxic effects against a range of cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range.[1] Notably, these compounds displayed significantly lower toxicity towards normal human liver cells, indicating a degree of selectivity.
-
In Vitro to In Vivo Translation in Bone Regeneration: The case of Compound 18a provides a compelling example of the successful translation of in vitro efficacy to an in vivo model. The potent picomolar activity observed in vitro translated to a significant bone formation rate at a low milligram per kilogram dose in vivo.[2][3] This suggests a favorable pharmacokinetic and pharmacodynamic profile for this particular derivative. The elucidation of the BMP2/SMAD1 signaling pathway provides a clear mechanistic basis for its observed effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one: A Comparative Guide to Efficiency
For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one is a valuable building block in the creation of a variety of therapeutic agents. This guide provides a comparative analysis of two plausible synthetic routes to this compound, evaluating their efficiency based on available experimental data for analogous reactions.
Executive Summary
Two primary synthetic strategies have been evaluated for the preparation of this compound.
-
Route 1 commences with the readily available 2-thiouracil, followed by S-methylation and subsequent bromination.
-
Route 2 begins with the pre-brominated 5-bromouracil, which then undergoes thionation and S-methylation.
Based on reported yields for similar transformations, Route 1 appears to be the more efficient pathway , with a potentially higher overall yield. However, the choice of route in a practical setting may also be influenced by factors such as the availability and cost of starting materials, reaction scalability, and safety considerations.
Data Presentation: A Head-to-Head Comparison
| Parameter | Route 1: S-Methylation then Bromination | Route 2: Bromination then Thionation & S-Methylation |
| Starting Material | 2-Thiouracil | 5-Bromouracil |
| Intermediate 1 | 2-(Methylthio)pyrimidin-4(3H)-one | 5-Bromo-2-thiouracil |
| Step 1 Yield | ~98% (S-methylation of 2-thiouracil) | High (Thionation of uracils is generally efficient) |
| Intermediate 2 | - | - |
| Step 2 Yield | High (Bromination of pyrimidinones is typically efficient) | High (S-methylation of thiouracils is generally efficient) |
| Overall Estimated Yield | Potentially higher | Potentially lower |
| Reagents | Methyl iodide, Brominating agent (e.g., Br2, NBS) | Thionating agent (e.g., Lawesson's reagent, P4S10), Methyl iodide |
Visualizing the Synthetic Pathways
The two synthetic routes can be visualized as follows:
Experimental Protocols
Detailed experimental procedures for key transformations analogous to the steps in the proposed routes are outlined below.
Route 1: Key Steps
Step 1: Synthesis of 2-(Methylthio)pyrimidin-4(3H)-one from 2-Thiouracil
This procedure is based on a known high-yield synthesis.
-
Reactants: 2-Thiouracil, Sodium Hydroxide, Methyl Iodide.
-
Procedure: 2-Thiouracil is dissolved in an aqueous solution of sodium hydroxide. The mixture is cooled in an ice bath, and methyl iodide is added slowly. The reaction is allowed to warm to room temperature and stirred. The resulting solution is then cooled and acidified with glacial acetic acid to precipitate the product.
-
Yield: A yield of approximately 98% has been reported for this reaction.
Step 2: Bromination of 2-(Methylthio)pyrimidin-4(3H)-one
-
General Procedure: The pyrimidinone is dissolved in a suitable solvent, such as acetic acid or dichloromethane. A brominating agent, such as bromine (Br2) or N-bromosuccinimide (NBS), is added portion-wise, often at a controlled temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is worked up, which may involve quenching excess bromine, extraction, and purification by crystallization or chromatography.
-
Expected Efficiency: The bromination of the electron-rich pyrimidine ring at the 5-position is generally a high-yielding reaction.
Route 2: Key Steps
Step 1: Synthesis of 5-Bromo-2-thiouracil from 5-Bromouracil
The conversion of a carbonyl group at the 2-position of a pyrimidine to a thiocarbonyl is a standard transformation.
-
General Procedure: 5-Bromouracil is reacted with a thionating agent. Common reagents for this purpose include Lawesson's reagent or phosphorus pentasulfide (P4S10) in a high-boiling solvent like pyridine or dioxane. The reaction mixture is typically heated to drive the reaction to completion. After cooling, the product is isolated by filtration or extraction.
-
Expected Efficiency: Thionation reactions of this type are generally efficient, providing good to excellent yields of the corresponding thiouracil.
Step 2: S-Methylation of 5-Bromo-2-thiouracil
This step is analogous to the first step of Route 1.
-
General Procedure: 5-Bromo-2-thiouracil is dissolved in a basic solution (e.g., aqueous sodium hydroxide). Methyl iodide is then added, and the reaction is stirred until completion. Acidification of the reaction mixture precipitates the final product.
-
Expected Efficiency: S-methylation of thiouracils is a robust and high-yielding reaction.
Conclusion and Recommendations
Both Route 1 and Route 2 present viable pathways for the synthesis of this compound. However, based on the near-quantitative yield reported for the initial S-methylation of 2-thiouracil in Route 1, this pathway is likely to provide a higher overall yield.
For researchers aiming for maximum efficiency in terms of product output, Route 1 is the recommended approach . It is important to note that optimization of the bromination step would be necessary to maximize the overall yield. Route 2 remains a solid alternative, particularly if 5-bromouracil is a more readily available or cost-effective starting material in a specific laboratory setting.
Ultimately, the selection of the optimal synthetic route will depend on a comprehensive evaluation of yield, cost, scalability, and safety protocols within the context of the intended application.
A Comparative Guide to Analytical Methods for the Quantification of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is critical. This guide provides a comparative overview of potential analytical methods for the validation of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, a key heterocyclic compound. Due to the limited availability of publicly validated methods for this specific molecule, this document outlines the most probable and effective techniques, drawing parallels from the analysis of similar pyrimidine derivatives and brominated compounds. The primary methods compared are High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Comparison of Key Analytical Methods
The selection of an analytical technique is contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and widely accessible method suitable for routine quantification and purity analysis. LC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification and analysis in complex biological matrices.
Table 1: Comparison of Quantitative Performance for Proposed Analytical Methods
| Feature | HPLC-UV | LC-MS |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. |
| Selectivity | Good; can separate the analyte from structurally similar impurities. | Excellent; highly selective due to mass-based detection and fragmentation patterns. |
| Sensitivity (LOD/LOQ) | Moderate (typically µg/mL to ng/mL). | High (typically ng/mL to pg/mL). |
| Linearity (R²) | Typically >0.999 | Typically >0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | < 2% | < 5% |
| Sample Matrix Suitability | Bulk material, simple formulations. | Complex matrices (e.g., biological fluids), trace analysis. |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher cost, more complex instrumentation and data analysis. |
Experimental Protocols
The following are detailed, hypothetical protocols for the quantification of this compound using HPLC-UV and LC-MS. These are intended to serve as a starting point for method development and validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed for the routine quantification and purity assessment of this compound in bulk or simple formulations.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan).
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
Validate the method according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for the highly sensitive and selective quantification of this compound, particularly in complex matrices.
1. Instrumentation and Chromatographic Conditions:
-
LC-MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusion of a standard).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: To be determined by direct infusion of a standard solution of this compound. The isotopic pattern of bromine should be considered.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound and an appropriate internal standard (e.g., a stable isotope-labeled version) in a suitable solvent.
-
Calibration Standards: Prepare calibration standards by spiking known amounts of the analyte and a fixed amount of the internal standard into a blank matrix.
-
Sample Preparation: For complex matrices, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be necessary to remove interferences.
4. Method Validation:
-
Validate the method according to regulatory guidelines for bioanalytical method validation, including selectivity, sensitivity, matrix effect, linearity, accuracy, precision, and stability.
Visualized Workflows
The following diagrams illustrate the general workflows for the proposed analytical methods.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS analysis.
Scrutinizing the Patent Landscape of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one: A Guide for Researchers
For Immediate Release
Shanghai, China – December 26, 2025 – An in-depth analysis of the patent literature surrounding 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 81560-03-4) reveals its established role as a key intermediate in the synthesis of high-value pharmaceutical compounds. This guide provides a comparative overview for researchers, scientists, and drug development professionals, detailing its application and positioning it against alternative synthetic strategies.
I. Patent Landscape Assessment: Not a Novel Entity but a Valuable Building Block
Contrary to being a novel chemical entity, this compound is a known compound cited in multiple patents. Notably, Chinese patent CN107488175A describes a preparation method for this molecule, highlighting its significance as a synthetic precursor. Further investigation indicates its crucial role as an intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used to prevent thrombotic events.
The primary utility of this compound lies in its transformation into key intermediates for the Ticagrelor core structure, particularly derivatives of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine.
II. Comparative Analysis of Synthetic Intermediates for Ticagrelor
The synthesis of Ticagrelor and its analogues involves the construction of a substituted pyrimidine core. This compound serves as a foundational scaffold for creating more complex pyrimidine derivatives necessary for the final drug substance. Below is a comparison of synthetic routes and intermediates.
Key Intermediates in Ticagrelor Synthesis
| Intermediate | Starting Material | Key Transformation | Reference |
| 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine | 5-nitro-2-thio-barbituric acid sodium salt and bromopropane | S-alkylation | [1] |
| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine | Chlorination with POCl₃ | [1][2] |
| 4,6-dichloro-5-amino-2-(propylthio)pyrimidine | 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Reduction of the nitro group | [2] |
III. Experimental Protocols
Synthesis of 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine
This procedure involves the S-alkylation of a barbituric acid derivative.
Protocol:
-
Dissolve 5-nitro-2-thio-barbituric acid sodium salt in a mixture of water and methanol.
-
Add bromo-n-propane dropwise at room temperature.
-
After stirring for a short period, slowly add a solution of sodium hydroxide and continue stirring.
-
Upon reaction completion, adjust the pH to 1.8-2.2 with dilute hydrochloric acid.
-
Extract the product with toluene, wash the organic phase, and concentrate under reduced pressure to yield the product.[1]
Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine
This key intermediate is synthesized via chlorination.
Protocol:
-
To a reaction flask, add 4,6-dihydroxy-5-nitro-2-(propylthio)pyrimidine and phosphorus oxychloride.
-
Add N,N-Diisopropylethylamine while maintaining the temperature below 25°C.[1]
-
Alternative methods describe the use of fuming nitric acid for nitration followed by chlorination with phosphorus oxychloride.[3]
IV. Logical Workflow for Ticagrelor Intermediate Synthesis
The following diagram illustrates a common synthetic pathway to a key Ticagrelor intermediate, highlighting the stages where various starting materials can be introduced.
Caption: Synthetic pathway to a key Ticagrelor intermediate.
V. Conclusion
While this compound is not a novel compound, its utility as a versatile intermediate in the synthesis of complex pharmaceuticals like Ticagrelor is well-documented in the patent literature. Understanding the various synthetic routes to key Ticagrelor intermediates allows researchers to evaluate and select the most efficient and cost-effective methods for their specific needs. The choice of starting materials and the optimization of reaction conditions are critical factors in the successful synthesis of these important pharmaceutical building blocks.
References
- 1. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 3. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one: A Guide to Safety and Compliance
This guide provides essential procedural information for the safe handling and disposal of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following protocols are designed for researchers, scientists, and professionals in drug development. It is crucial to supplement these procedures with a thorough review of your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS) before handling.
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. The compound poses significant health risks upon exposure.
The signal word for this chemical is "Danger." [2] Always consult the Safety Data Sheet for the most comprehensive safety information before beginning any work.
Personal Protective Equipment (PPE)
Strict adherence to PPE requirements is mandatory to prevent exposure when handling this compound for any purpose, including disposal.
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Contaminated gloves must be disposed of immediately after use in accordance with applicable laws and good laboratory practices.[1]
-
Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are required to protect against skin contact.[1]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1] If engineering controls are insufficient, a full-face particle respirator (type N100 US or P3 EU) may be necessary.[1]
Data Summary Table
The following table summarizes key identification and hazard data for this compound.
| Property | Value | Source(s) |
| CAS Number | 14001-67-3 | [1][2] |
| Molecular Formula | C₅H₅BrN₂S | [2] |
| Molecular Weight | 205.08 g/mol | [2] |
| GHS Hazard Statements | H302, H314 | [1][2] |
| Hazard Class | Acute Toxicity 4 (Oral), Skin Corrosion 1B, Eye Damage 1 | |
| Storage Class | 8A (Combustible, corrosive hazardous materials) |
Experimental Protocols: Disposal and Spill Management
Protocol 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to ensure safe disposal and regulatory compliance. Do not mix this waste with other waste streams unless directed by your EHS department.
-
Unused or Expired Product: Keep the chemical in its original, clearly labeled container.[1] This container should be securely closed and placed in a designated hazardous waste accumulation area.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing papers, pipette tips, absorbent pads) must be collected in a dedicated, puncture-resistant, and sealable hazardous waste container.[3][4] The container must be clearly labeled.
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, leak-proof hazardous waste container.
-
Rinsate from decontaminating glassware should also be collected as hazardous liquid waste. Given its structure as a halogenated organic compound, this waste should be placed in a halogenated organic solvent waste container.[4]
-
-
Container Labeling: All waste containers must be labeled with the following information:
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[4] Keep containers tightly closed except when adding waste.[4]
Protocol 2: Accidental Spill Management
In the event of a spill, prompt and safe cleanup is essential.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, and if possible, perform cleanup within a chemical fume hood.[1][4]
-
Utilize PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as contaminated solid waste.
-
Environmental Protection: Do not allow the spilled product or cleaning rinsate to enter drains or sewer systems.[1][6]
Protocol 3: Final Disposal
The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[1][4]
-
Recommended Method: The standard and recommended method for disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize the hazardous combustion byproducts, such as hydrogen bromide gas.[1][4][6]
-
Procedure: Offer surplus and non-recyclable material to a licensed disposal company.[1] This may involve dissolving or mixing the material with a combustible solvent before incineration.[1]
Mandatory Visualizations
The following diagrams illustrate the key decision-making workflows for the proper handling and disposal of this compound.
Caption: Workflow for waste segregation and disposal of this compound.
Caption: Step-by-step decision workflow for managing a spill of the compound.
References
Essential Safety and Operational Guide for 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 14001-67-3). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns, eye damage, and is harmful if swallowed.[1][2] A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound.
| PPE Category | Item | Specifications & Best Practices | Rationale |
| Eye/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield should be worn over safety glasses for splash hazards.[3] | To protect against splashes and accidental contact with the eyes.[5] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) inspected prior to use.[3][4] Wear a fire/flame resistant and impervious lab coat, fully buttoned with long sleeves.[4][5] | To protect the skin from burns and contamination.[6] |
| Respiratory | Respirator | Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges if ventilation is inadequate or as a backup to engineering controls.[1][7] | To prevent inhalation of harmful dust or aerosols.[6] |
| General Lab Attire | Long Pants & Closed-Toe Shoes | Standard laboratory practice to protect exposed skin.[5] | To prevent accidental skin contact. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[8] The container should be kept tightly closed.[8][9]
-
Segregation: Store separately from incompatible materials such as strong oxidizing agents, strong acids, alkalis, and reducing agents.[6][8]
Preparation and Handling
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[8][10]
-
PPE: Before handling, don all required PPE as specified in the table above.
-
Weighing and Transfer: Handle the solid compound carefully to avoid creating dust.[5][9] Use non-sparking tools.[4]
-
Handwashing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][5]
Spill Management
-
Minor Spills:
-
Alert personnel in the immediate area.
-
If flammable, extinguish all ignition sources.[8]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.[8]
-
Clean the spill area with a suitable solvent, followed by soap and water.[11]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: Waste Management Protocol
Proper disposal is critical to prevent environmental contamination.
-
Waste Segregation: All waste containing this compound, including contaminated lab supplies (e.g., gloves, filter paper), must be collected in a designated and clearly labeled hazardous waste container.[8][11]
-
Container Management:
-
Final Disposal:
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. 5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
